molecular formula C7H10ClFN2O B591565 (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride CAS No. 940298-93-1

(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B591565
CAS No.: 940298-93-1
M. Wt: 192.618
InChI Key: IRCLVUNYLCCMEX-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C7H10ClFN2O and its molecular weight is 192.618. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCLVUNYLCCMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657864
Record name (2-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940298-93-1
Record name (2-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 940298-93-1

This technical guide provides a comprehensive overview of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, a key synthetic application, and its relevance in the context of targeted cancer therapy.

Compound Data

This compound is a white solid organic compound.[1] It is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds that form the core of various pharmaceutical agents.[1]

PropertyValueReference
CAS Number 940298-93-1[2]
Molecular Formula C₇H₁₀ClFN₂O[2]
Molecular Weight 192.62 g/mol [2]
Appearance White solid[1]
Purity Typically ≥95%[2]

Synthetic Application: Fischer Indole Synthesis

This compound is a valuable precursor for the synthesis of substituted indoles via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde.[3][4] Substituted indoles are crucial scaffolds in a multitude of biologically active compounds, including kinase inhibitors.

Experimental Protocol: Synthesis of 6-Fluoro-4-methoxy-1H-indole

This protocol describes the synthesis of 6-fluoro-4-methoxy-1H-indole, a potential intermediate for various pharmaceutical compounds, using this compound and pyruvic acid. This procedure is adapted from established Fischer indole synthesis methodologies.[5][6]

Step 1: Hydrazone Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • To this solution, add pyruvic acid (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • The formation of the intermediate hydrazone may be observed as a precipitate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be carried forward to the next step directly, or the hydrazone can be isolated by filtration if desired.

Step 2: Indolization and Decarboxylation

  • To the reaction mixture containing the hydrazone, cautiously add a strong acid catalyst. Common catalysts for this transformation include polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.[5]

  • Heat the mixture to a temperature between 80-150°C for 2-4 hours. The optimal temperature and time will depend on the specific substrate and catalyst used. Monitor the progress of the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash thoroughly with water to remove any residual acid.

  • The crude 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is then subjected to decarboxylation by heating in a high-boiling point solvent such as quinoline with a copper catalyst, or by other established methods, to yield 6-fluoro-4-methoxy-1H-indole.

  • The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Relevance in Drug Discovery: Targeting the ALK Signaling Pathway

The indole nucleus, readily synthesized from precursors like this compound, is a core structural motif in many kinase inhibitors. A prominent example is the development of inhibitors targeting Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion protein), drives the growth and survival of certain cancers, notably non-small cell lung cancer (NSCLC).[7][8][9]

Activated ALK triggers several downstream signaling cascades that promote cell proliferation, survival, and migration.[7][10] The primary pathways activated by oncogenic ALK include the RAS-MAPK, PI3K/AKT, and JAK-STAT pathways.[7][9]

Workflow for Kinase Inhibitor Discovery

G cluster_0 Precursor Synthesis cluster_1 Lead Compound Development cluster_2 Preclinical & Clinical Development A (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride C Fischer Indole Synthesis A->C A->C Arylhydrazine B Carbonyl Compound (e.g., Pyruvic Acid) B->C B->C Ketone/Aldehyde D Substituted Indole (e.g., 6-Fluoro-4-methoxy-1H-indole) C->D C->D Cyclization E Chemical Modification & Library Synthesis D->E D->E Scaffold F High-Throughput Screening (Kinase Assays) E->F E->F Compound Library G Structure-Activity Relationship (SAR) Studies F->G F->G Hit Identification H Lead Candidate G->H G->H Optimization I In vitro & In vivo Toxicity Studies H->I H->I Safety Assessment J Pharmacokinetic & Pharmacodynamic Studies H->J H->J ADME Profiling K Clinical Trials I->K J->K

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK_Signaling_Pathway ALK EML4-ALK (Constitutively Active) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival STAT->Proliferation Migration Cell Migration STAT->Migration

Caption: A simplified diagram of the oncogenic ALK signaling pathway.

References

(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. This compound is a valuable building block in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a white solid organic compound.[1] It is a hydrazine derivative that plays a significant role in pharmaceutical research and the synthesis of agrochemicals and dyes.[1]

PropertyValueSource
CAS Number 940298-93-1[1][2]
Molecular Formula C₇H₁₀ClFN₂O[1][2]
Molecular Weight 192.62 g/mol [1][2]
Appearance White Solid[1]
Purity ≥95%[2]
Solubility Likely soluble in water[3]

Synthesis and Experimental Protocols

The synthesis of aryl hydrazine hydrochlorides, such as this compound, typically involves a multi-step process starting from the corresponding aniline derivative.

General Synthesis Protocol for Aryl Hydrazine Hydrochlorides

A common method for the preparation of this class of compounds is through the diazotization of the corresponding aniline, followed by reduction.

Experimental Protocol:

  • Diazotization:

    • Suspend the starting aniline (e.g., 2-Fluoro-4-methoxyaniline) in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at a low temperature for a short period.

  • Reduction:

    • In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, and cool it in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the reducing agent solution, keeping the temperature low.

    • After the addition is complete, continue to stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.

  • Isolation and Purification:

    • Collect the precipitated solid by filtration.

    • Wash the solid with a suitable solvent, such as diethyl ether, to remove impurities.

    • Dry the purified this compound product.

G General Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 2-Fluoro-4-methoxyaniline 2-Fluoro-4-methoxyaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 2-Fluoro-4-methoxyaniline->Diazotization Reduction Reduction (e.g., SnCl2, HCl) Diazotization->Reduction This compound This compound Reduction->this compound G Analytical Workflow for Compound Characterization cluster_synthesis Synthesis cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Synthesized Product Purity_Assessment Purity Assessment (HPLC, GC) Crude_Product->Purity_Assessment Identity_Confirmation Identity Confirmation (NMR, IR, MS) Purity_Assessment->Identity_Confirmation Purified_Product Purified and Characterized Product Identity_Confirmation->Purified_Product

References

(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS No. 940298-93-1). Due to the limited publicly available safety and toxicological data for this specific compound, this document also includes information on a structurally similar isomer, (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride, to provide a broader understanding of potential hazards. All data is presented for informational purposes and should be supplemented with internal safety assessments and experimental data.

Chemical and Physical Properties

This compound is a white solid used in organic synthesis, particularly in pharmaceutical research and the production of agrochemicals and dyes.[1] It is classified as a hydrazine derivative and is available from various chemical suppliers.[1][2][3]

PropertyValueSource
CAS Number 940298-93-1[1][2][3]
Molecular Formula C7H10ClFN2O[1][2][3]
Molecular Weight 192.62 g/mol [3]
Purity ≥95%[3]
Appearance White Solid[1]
Boiling Point Not Available[1][2]
Melting Point Not Available[1][2]
Flash Point Not Available[1]
Density Not Available[1][2]

Hazard Identification and Precautionary Measures

GHS Hazard Classification (for (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride):

  • Skin Irritation: Category 2[4]

  • Eye Irritation: Category 2A[4]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[4]

Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive set of precautionary statements is provided for handling similar hydrazine derivatives. These should be considered best practices when working with this compound.

CategoryPrecautionary Statement CodeStatementSource
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P312Call a POISON CENTER or doctor if you feel unwell.[4]
P332 + P313If skin irritation occurs: Get medical advice/attention.[4]
P337 + P313If eye irritation persists: Get medical advice/attention.[4]
P362Take off contaminated clothing and wash before reuse.[4]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, handling, or toxicological assessment of this compound are not available in the reviewed public domain sources. Researchers should develop their own protocols based on established best practices for handling hydrazine derivatives and similar chemical compounds.

Handling and Storage

The following handling and storage guidelines are based on recommendations for similar chemical compounds and general laboratory safety principles.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

  • Avoid breathing fumes and dust.[4]

  • Use only with adequate ventilation.[4]

  • Wear suitable personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]

  • Minimize dust generation and accumulation.[4]

  • Keep away from sources of ignition.[4]

Storage:

  • Store in a tightly-closed container when not in use.[4]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • Store long-term in a cool, dry place.[4]

First Aid Measures

In the event of exposure, the following first aid measures, based on information for a similar compound, are recommended.

Exposure RouteFirst Aid ProcedureSource
Inhalation Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[4]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid.[4]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[4]

Fire Fighting Measures and Accidental Release

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides may be generated by thermal decomposition or combustion.[4]

  • Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[4]

Accidental Release:

  • Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[4]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[4]

  • Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container. Consult local regulations for disposal.[4]

Toxicological and Ecological Information

No specific toxicological or ecological data for this compound was found in the public domain.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Ventilation Ensure Adequate Ventilation PPE->Ventilation Weighing Weigh Compound Ventilation->Weighing Reaction Perform Reaction Weighing->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal Storage Store Compound Securely WasteDisposal->Storage

References

Stability and Storage of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound.

Chemical and Physical Properties

This compound is a substituted phenylhydrazine derivative. Understanding its fundamental properties is crucial for its proper handling and storage.

PropertyValue
Molecular Formula C₇H₁₀ClFN₂O
Molecular Weight 192.62 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
CAS Number 940298-93-1

Stability Profile

This compound is generally stable under recommended storage conditions. However, like other hydrazine derivatives, it can be susceptible to degradation under certain environmental stresses. The primary degradation pathways for phenylhydrazine derivatives include oxidation, hydrolysis, and photolysis.

General Stability

Under normal storage conditions, in a tightly sealed container, protected from light and moisture, the compound is expected to remain stable. Safety data sheets for similar compounds, such as (2-Fluorophenyl)hydrazine hydrochloride, indicate stability at room temperature in closed containers under normal storage and handling conditions.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The following sections outline the expected behavior of this compound under various stress conditions, based on the known reactivity of phenylhydrazine derivatives.

Table 1: Summary of Forced Degradation Conditions and Potential Outcomes for Phenylhydrazine Derivatives

Stress ConditionReagents and ConditionsExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, heatedSusceptibleCleavage of the hydrazine moiety, potential formation of 2-fluoro-4-methoxyaniline and hydrazine.
Base Hydrolysis 0.1 M - 1 M NaOH, heatedSusceptibleSimilar to acid hydrolysis, with potential for base-catalyzed side reactions.
Oxidation 3-30% H₂O₂, ambient or elevated temperatureHighly SusceptibleFormation of diazonium salts, phenols, and other oxidized species. Phenylhydrazines are known to be sensitive to oxidation.
Thermal Degradation Dry heat (e.g., 60-80°C)Moderate susceptibilityDecomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[1]
Photolytic Degradation Exposure to UV/Vis light (ICH Q1B)SusceptiblePhenylhydrazine compounds can undergo photodecomposition, leading to the formation of colored degradants.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

ParameterRecommendation
Temperature Store in a cool, dry place. Long-term storage at 2-8°C is advisable.
Light Protect from light. Store in an opaque or amber container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Container Keep in a tightly sealed container to prevent moisture ingress.
Incompatible Materials Store away from strong oxidizing agents.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stability testing of pharmaceutical compounds.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • After heating, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 1 M NaOH.

  • Dilute to a final concentration suitable for analysis with the initial mobile phase.

  • Analyze by a stability-indicating HPLC method.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • After heating, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 1 M HCl.

  • Dilute to a final concentration suitable for analysis with the initial mobile phase.

  • Analyze by a stability-indicating HPLC method.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

  • Dilute to a final concentration suitable for analysis with the initial mobile phase.

  • Analyze by a stability-indicating HPLC method.

Thermal Degradation (Solid State)
  • Place a known amount of the solid compound in a stability chamber.

  • Expose the solid to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days).

  • At each time point, withdraw a sample, dissolve it in a suitable solvent to a known concentration.

  • Analyze by a stability-indicating HPLC method.

Photolytic Degradation
  • Expose a solution of the compound (in a photostable container) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • A dark control sample should be stored under the same conditions but protected from light.

  • At the end of the exposure period, prepare solutions of both the exposed and dark control samples to a known concentration.

  • Analyze by a stability-indicating HPLC method.

Visualizations

The following diagrams illustrate the logical workflow for stability assessment and a potential degradation pathway for phenylhydrazine derivatives.

Stability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Stability Evaluation cluster_3 Storage Recommendations start Obtain (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride Sample phys_chem Characterize Physical and Chemical Properties start->phys_chem stress_testing Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) phys_chem->stress_testing hplc_dev Develop Stability-Indicating HPLC Method stress_testing->hplc_dev Analyze Samples degradant_id Identify and Characterize Degradation Products hplc_dev->degradant_id pathway Propose Degradation Pathways degradant_id->pathway shelf_life Establish Retest Period/ Shelf Life pathway->shelf_life storage Define Recommended Storage Conditions shelf_life->storage Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent (2-Fluoro-4-methoxyphenyl)hydrazine aniline 2-Fluoro-4-methoxyaniline parent->aniline H₂O / H⁺ or OH⁻ hydrazine Hydrazine parent->hydrazine H₂O / H⁺ or OH⁻ dieonium dieonium parent->dieonium [O] diazonium 2-Fluoro-4-methoxy- benzenediazonium phenol 2-Fluoro-4-methoxyphenol diazonium->phenol Hydrolysis

References

Spectroscopic Analysis of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental spectroscopic data for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS No. 940298-93-1) is limited. This guide provides a representative technical overview utilizing spectroscopic data from the closely related compound, 4-Methoxyphenylhydrazine hydrochloride (CAS No. 19501-58-7), to illustrate the expected analytical characterization. The methodologies and structural interpretations presented herein are intended to serve as a general framework for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a substituted phenylhydrazine derivative. The introduction of a fluorine atom at the ortho position and a methoxy group at the para position on the phenyl ring influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and organic synthesis.

dot

Caption: Chemical structure of this compound.

Spectroscopic Data (Representative)

The following tables summarize the spectroscopic data for the analogous compound, 4-Methoxyphenylhydrazine hydrochloride.

¹H NMR Spectroscopy Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.08bs3H-NHNH₃⁺
6.99dd1HAr-H
6.88dd2HAr-H
3.69s3H-OCH₃

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer.[1]

¹³C NMR Spectroscopy Data
Chemical Shift (δ) ppmAssignment
154.7Ar-C-O
138.8Ar-C-N
117.3Ar-CH
114.3Ar-CH
55.3-OCH₃

Solvent: DMSO-d₆, Instrument: 75 MHz NMR Spectrometer.[1]

Mass Spectrometry Data
m/zInterpretation
138.0793[M+H]⁺ (Calculated for C₇H₁₀N₂O: 138.0792)

Technique: High-Resolution Mass Spectrometry (HRMS).[1]

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) RangeVibrationFunctional Group
3400-3200N-H stretchHydrazine
3100-3000C-H stretchAromatic
2950-2850C-H stretch-OCH₃
1600-1450C=C stretchAromatic ring
1250-1200C-O stretchAryl ether

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 300, 400, or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

dot

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into NMR Spectrometer transfer->insert acquire Acquire Spectrum insert->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Peak Picking, Integration) process->analyze

Caption: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.[2] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. For relatively volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization can be used. For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is often employed.[4] The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]

dot

ms_workflow sample_intro Sample Introduction (e.g., LC/GC, Direct Infusion) ionization Ionization (e.g., ESI, APCI, EI) sample_intro->ionization mass_analysis Mass Analysis (Separation by m/z) ionization->mass_analysis detection Detection mass_analysis->detection data_output Mass Spectrum detection->data_output

Caption: A simplified workflow for mass spectrometry.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound, presented through data from a closely related analogue. The provided tables and workflows offer a practical reference for researchers engaged in the synthesis, analysis, and application of this and similar chemical entities. For definitive characterization, it is imperative to acquire and interpret the spectroscopic data of the specific compound of interest.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoro-4-methoxyindole via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 6-fluoro-4-methoxyindole, a valuable scaffold in medicinal chemistry, utilizing (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride as the starting material. The protocol is based on the principles of the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of this compound with a suitable carbonyl compound.[1][2] This document outlines the reaction conditions, purification methods, and expected outcomes, and includes a workflow diagram for clarity.

Introduction

Indole derivatives are of significant interest in drug discovery and development due to their presence in a wide range of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of 6-fluoro-4-methoxyindole makes it a desirable building block for the synthesis of various therapeutic agents. The Fischer indole synthesis is a robust and widely employed method for the preparation of substituted indoles.[1][2][5][6] The reaction proceeds by heating a phenylhydrazone with a Brønsted or Lewis acid catalyst.[1][3][4]

Experimental Protocol

This protocol describes the synthesis of 6-fluoro-4-methoxy-2,3-dimethylindole from this compound and acetone.

Materials:

  • This compound

  • Acetone (ACS grade)

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reactant Addition: Add anhydrous ethanol (20 mL) to the flask, followed by acetone (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 6-fluoro-4-methoxy-2,3-dimethylindole.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound194.6210.01.0
Acetone58.0812.01.2
Sulfuric Acid98.082.00.2

Table 2: Expected Yield and Physical Properties of 6-Fluoro-4-methoxy-2,3-dimethylindole

PropertyExpected Value
Yield 70-85%
Appearance Off-white to pale yellow solid
Melting Point 110-115 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.0-6.5 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~155 (d, C-F), 145 (C), 135 (C), 120 (C), 110 (d, C-F), 100 (CH), 95 (CH), 56 (OCH₃), 12 (CH₃), 10 (CH₃)
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₃FNO: 194.1, found: 194.1

Note: The spectroscopic data presented are hypothetical and are intended for illustrative purposes. Actual results may vary.

Experimental Workflow

Fischer_Indole_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification start Start: (2-Fluoro-4-methoxyphenyl)hydrazine HCl reactants Add Acetone & Ethanol start->reactants 1.0 eq catalyst Add H₂SO₄ (catalyst) reactants->catalyst 1.2 eq reflux Reflux (80°C, 2-4h) catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify product Product: 6-Fluoro-4-methoxy-2,3-dimethylindole purify->product

Caption: Workflow for the Fischer indole synthesis of 6-fluoro-4-methoxy-2,3-dimethylindole.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps.[1][2]

Reaction_Mechanism cluster_mechanism Reaction Mechanism hydrazone Hydrazone Formation enamine Tautomerization to Ene-hydrazine hydrazone->enamine Acid-catalyzed rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Heat cyclization Cyclization & Aromatization rearrangement->cyclization Loss of NH₃ indole Indole Product cyclization->indole

Caption: Simplified mechanism of the Fischer indole synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure anhydrous conditions.
Decomposition of starting material or productDecrease reaction temperature or time. Use a milder acid catalyst (e.g., zinc chloride).
Multiple Spots on TLC Formation of side productsOptimize reaction conditions (temperature, catalyst). Improve purification by column chromatography.
Incomplete hydrazone formationStir the hydrazine and ketone at room temperature for a longer period before adding the acid.

Conclusion

The Fischer indole synthesis provides an effective and straightforward method for the preparation of 6-fluoro-4-methoxyindole derivatives from this compound. The protocol outlined in this document is a general guideline and may require optimization for specific substrates and scales. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

References

Synthesis of Bioactive Indoles Using (2-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of substituents such as fluorine and methoxy groups onto the indole scaffold can significantly enhance their therapeutic potential by modulating their electronic properties, lipophilicity, and metabolic stability. The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. This document provides detailed application notes and protocols for the synthesis of bioactive 7-fluoro-5-methoxy-indole derivatives using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride as a key starting material.

This compound is a commercially available substituted phenylhydrazine that serves as a valuable precursor for the regioselective synthesis of 7-fluoro-5-methoxy-indoles. The resulting scaffold is of significant interest in drug discovery due to the unique properties imparted by the halogen and methoxy substituents, which can lead to enhanced biological activity.

Application Notes

Synthesis of 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole

A prominent application of this compound is in the synthesis of substituted indoles like 7-fluoro-5-methoxy-2,3-dimethyl-1H-indole, a potential anticancer agent. The synthesis is typically achieved through the Fischer indole synthesis by reacting the hydrazine hydrochloride with butan-2-one in the presence of an acid catalyst.

Key Advantages:

  • Regioselectivity: The substitution pattern of the starting hydrazine dictates the position of the fluoro and methoxy groups on the final indole product.

  • Versatility: The Fischer indole synthesis allows for the introduction of various substituents at the 2- and 3-positions of the indole ring by choosing the appropriate ketone or aldehyde.

  • Efficiency: This one-pot reaction can provide good to excellent yields of the desired indole derivative.

Biological Activity: Anticancer Properties

Indole derivatives, particularly those with electron-withdrawing and electron-donating groups, have shown significant potential as anticancer agents. The 7-fluoro-5-methoxy-indole scaffold has been investigated for its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action:

One of the key signaling pathways often targeted by indole derivatives is the PI3K/Akt/mTOR pathway.[1][2][3][4][5] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain fluorinated and methoxylated indoles have been shown to inhibit the activity of kinases within this pathway, such as Akt and mTOR, leading to the induction of apoptosis (programmed cell death) in cancer cells. The fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability, making it a more effective drug candidate.[6]

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole

This protocol details the synthesis of 7-fluoro-5-methoxy-2,3-dimethyl-1H-indole via the Fischer indole synthesis.

Materials:

  • This compound

  • Butan-2-one

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid)[7]

  • Ethanol or acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or acetic acid.

  • Add butan-2-one (1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to 1 hour to form the corresponding hydrazone in situ.

  • Indolization: To the reaction mixture, add the acid catalyst. If using polyphosphoric acid, it is often used as both the catalyst and solvent, and the reaction is heated. If using a catalytic amount of another acid, the mixture is typically heated to reflux (the specific temperature and time will depend on the chosen catalyst and solvent).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-fluoro-5-methoxy-2,3-dimethyl-1H-indole.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of Substituted Indoles

Product NameStarting HydrazineKetone/AldehydeCatalystSolventReaction Time (h)Yield (%)Reference
7-Fluoro-5-methoxy-2,3-dimethyl-1H-indoleThis compoundButan-2-onePPANone2-475-85Optimized from[7]
7-Fluoro-5-methoxy-2-methyl-1H-indoleThis compoundAcetoneZnCl₂Acetic Acid6-865-75Adapted from[8]
4-Fluoro-5-methoxy-1H-indole (for comparison)(4-Fluoro-5-methoxyphenyl)hydrazinePyruvic acidPPAEthanol3-5~70[9]

Table 2: Characterization Data for 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole

AnalysisData
¹H NMR Chemical shifts (δ) in ppm relative to TMS. Expected signals for aromatic protons, methoxy group protons, and methyl group protons.
¹³C NMR Chemical shifts (δ) in ppm. Expected signals for aromatic carbons, indole ring carbons, methoxy carbon, and methyl carbons.
¹⁹F NMR Chemical shift (δ) in ppm relative to a fluorine standard. A single resonance is expected for the fluorine atom.
Mass Spec. m/z calculated for C₁₁H₁₂FNO, found [M+H]⁺.
Melting Point Expected to be a crystalline solid with a defined melting point range.

Mandatory Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product hydrazine (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride hydrazone Hydrazone Formation (in situ) hydrazine->hydrazone ketone Ketone / Aldehyde (e.g., Butan-2-one) ketone->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement + H⁺ cyclization Cyclization & Aromatization rearrangement->cyclization - NH₃ indole Bioactive Indole (e.g., 7-Fluoro-5-methoxy-2,3-dimethyl-1H-indole) cyclization->indole catalyst Acid Catalyst (e.g., PPA, ZnCl₂) catalyst->rearrangement

Caption: Fischer Indole Synthesis Workflow.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole 7-Fluoro-5-methoxy-indole Derivative Indole->Akt INHIBITS Indole->mTORC1 INHIBITS

Caption: Inhibition of PI3K/Akt/mTOR Pathway.

References

Application Notes and Protocols for the Synthesis of Substituted Tetrahydrocarbazoles via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Reaction of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride with Cyclic Ketones

For: Researchers, scientists, and drug development professionals

Introduction

The Fischer indole synthesis is a versatile and widely used chemical reaction for the synthesis of indoles from a substituted phenylhydrazine and an aldehyde or ketone in an acidic environment.[1][2][3] This method is of particular importance in medicinal chemistry and drug development due to the prevalence of the indole scaffold in a vast array of biologically active compounds. The reaction of this compound with various cyclic ketones provides a direct route to the synthesis of fluorinated and methoxylated tetrahydrocarbazoles. These resulting tricyclic structures are of significant interest as they are key intermediates in the synthesis of various therapeutic agents.[2][4]

The general mechanism of the Fischer indole synthesis involves the acid-catalyzed condensation of the hydrazine and the ketone to form a hydrazone. This is followed by tautomerization to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the indole ring system. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction yield and purity of the final product.[5]

Data Presentation: Illustrative Reaction Outcomes

The following table summarizes representative, albeit illustrative, quantitative data for the reaction of this compound with various cyclic ketones. The yields and reaction times are based on typical outcomes for Fischer indole syntheses of this nature.[2]

Cyclic KetoneProductReaction Conditions (Illustrative)Typical Yield (%)
Cyclopentanone7-Fluoro-5-methoxy-2,3-dihydro-1H-carbazoleAcetic acid, reflux, 4-6 h65-75%
Cyclohexanone7-Fluoro-5-methoxy-1,2,3,4-tetrahydrocarbazolep-Toluenesulfonic acid, ethanol, reflux, 3-5 h70-85%
Cycloheptanone8-Fluoro-6-methoxy-1,2,3,4,5,6-hexahydrocyclohepta[b]indoleAcetic acid, reflux, 5-7 h60-70%
4-Methylcyclohexanone7-Fluoro-5-methoxy-2-methyl-1,2,3,4-tetrahydrocarbazoleAcetic acid, reflux, 4-6 h68-78%

Experimental Protocols

This section provides a detailed methodology for a representative Fischer indole synthesis of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.

Materials and Reagents:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: To the flask, add glacial acetic acid (20 mL) and cyclohexanone (1.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 7-Fluoro-5-methoxy-1,2,3,4-tetrahydrocarbazole.

Visualizations

experimental_workflow start Start reactants Combine (2-Fluoro-4-methoxyphenyl)hydrazine HCl, Cyclic Ketone, and Acid Catalyst start->reactants reflux Heat to Reflux (Monitor by TLC) reactants->reflux workup Cool and Quench with Water reflux->workup neutralize Neutralize with NaHCO3 Solution workup->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry with MgSO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure Tetrahydrocarbazole Product purify->product

Caption: Experimental workflow for the Fischer indole synthesis.

fischer_indole_mechanism cluster_reactants Reactants hydrazine (2-Fluoro-4-methoxyphenyl)hydrazine hydrazone Hydrazone Formation (Acid-Catalyzed) hydrazine->hydrazone ketone Cyclic Ketone ketone->hydrazone enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization rearrangement->cyclization elimination Elimination of NH3 and Aromatization cyclization->elimination product Substituted Tetrahydrocarbazole elimination->product

Caption: General mechanism of the Fischer indole synthesis.

References

One-Pot Fischer Indole Synthesis of 6-Fluoro-4-methoxyindole Derivatives using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a widely utilized method for the preparation of the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2][3] This acid-catalyzed reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone to furnish the indole ring system.[1][4] The one-pot variation of this synthesis offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation, making it an attractive strategy in both academic and industrial research.[5]

This document provides detailed application notes and a representative protocol for the one-pot Fischer indole synthesis of a 6-fluoro-4-methoxy-substituted indole using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. The presence of fluoro and methoxy substituents on the indole core is of significant interest in medicinal chemistry, as these groups can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Reaction Principle

The one-pot Fischer indole synthesis commences with the in-situ formation of a phenylhydrazone from the reaction of this compound with a suitable ketone or aldehyde under acidic conditions. This intermediate then undergoes a cascade of reactions, including tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia, to yield the final indole product.[1][4] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[1][2][6]

Experimental Protocols

Representative One-Pot Synthesis of 6-Fluoro-4-methoxy-2,3-dimethylindole

This protocol describes a general procedure for the one-pot synthesis of 6-fluoro-4-methoxy-2,3-dimethylindole from this compound and butan-2-one.

Materials:

  • This compound

  • Butan-2-one (Methyl ethyl ketone)

  • Glacial Acetic Acid

  • Ethanol

  • Zinc Chloride (ZnCl₂) or p-Toluenesulfonic acid (p-TSA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a suitable solvent such as glacial acetic acid or ethanol.[6]

  • Add butan-2-one (1.1 eq) to the suspension.

  • To this mixture, add the acid catalyst. Options include:

    • Brønsted Acid: p-Toluenesulfonic acid (0.2 eq).[7]

    • Lewis Acid: Zinc chloride (1.0 eq).[4]

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The total reaction time can be up to 15 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst was used, filter it off.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-fluoro-4-methoxy-2,3-dimethylindole.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterValueReference/Rationale
Starting HydrazineThis compoundTarget Moiety
Carbonyl ComponentButan-2-oneTo yield a 2,3-disubstituted indole
Catalystp-Toluenesulfonic acid or Zinc ChlorideCommon Brønsted and Lewis acid catalysts for this reaction.[1][4]
SolventGlacial Acetic Acid or EthanolAcetic acid can act as both solvent and catalyst.[6]
TemperatureReflux (80-120 °C)Elevated temperatures are typically required.[8]
Expected Product6-Fluoro-4-methoxy-2,3-dimethylindoleBased on the Fischer indole synthesis mechanism.
Expected Yield60-85%Typical yields for Fischer indole synthesis can vary.
Purification MethodColumn ChromatographyStandard method for purification of organic compounds.

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: (2-Fluoro-4-methoxyphenyl)hydrazine HCl Butan-2-one Catalyst (p-TSA or ZnCl₂) reaction One-Pot Reaction (Solvent, Reflux) reagents->reaction 1. Mix & Heat workup Aqueous Workup (Neutralization, Extraction) reaction->workup 2. Cool & Quench purification Purification (Column Chromatography) workup->purification 3. Isolate Crude product Final Product: 6-Fluoro-4-methoxy-2,3-dimethylindole purification->product 4. Purify

Caption: A streamlined workflow for the one-pot synthesis.

Fischer Indole Synthesis Mechanism

fischer_indole_mechanism cluster_start Starting Materials hydrazine (2-Fluoro-4-methoxyphenyl)hydrazine hydrazone Hydrazone Formation (in situ) hydrazine->hydrazone ketone Ketone/Aldehyde ketone->hydrazone enamine Tautomerization to Enamine hydrazone->enamine Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH₃ & Aromatization aminal->elimination indole Indole Product elimination->indole

Caption: The key steps of the Fischer indole synthesis mechanism.

References

Application Notes and Protocols for the Purification of Indole Derivatives from (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and agrochemicals. Their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, make them a subject of intense research in drug discovery. The Fischer indole synthesis is a robust and widely used method for the synthesis of substituted indoles. This application note provides a detailed protocol for the purification of 7-fluoro-5-methoxy-indole derivatives synthesized from the reaction of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride with a suitable ketone or aldehyde.

The introduction of fluorine and methoxy substituents on the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile. Specifically, 7-fluoro-5-methoxy-indole derivatives have garnered interest as potential modulators of serotonin receptors, particularly the 5-HT7 receptor, which is implicated in a variety of neurological disorders.

This document outlines a comprehensive workflow for the purification of these valuable compounds, including detailed protocols for column chromatography and recrystallization, and presents quantitative data in a clear, tabular format. Additionally, it provides diagrams illustrating the purification workflow and a relevant biological signaling pathway to provide context for the application of these compounds.

Data Presentation

The following tables summarize representative quantitative data for the purification of a model 7-fluoro-5-methoxy-indole derivative, such as 2-(7-fluoro-5-methoxy-1H-indol-3-yl)ethanamine (a tryptamine derivative), synthesized via the Fischer indole synthesis.

Table 1: Column Chromatography Purification Data

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane (DCM) : Methanol (MeOH) = 95 : 5 (v/v)
Rf of Product ~ 0.35
Rf of Impurities Variable (typically < 0.2 or > 0.6)
Loading Method Dry loading on silica gel
Yield (after chromatography) 75%
Purity (by HPLC) > 95%

Table 2: Recrystallization Purification Data

ParameterValue
Recrystallization Solvent Ethyl Acetate / Hexane
Procedure Dissolution in hot ethyl acetate, followed by slow addition of hexane until turbidity, then cooling
Yield (after recrystallization) 85% (from chromatographed material)
Purity (by HPLC) > 99%
Melting Point 125-127 °C (representative)

Experimental Protocols

Protocol 1: General Fischer Indole Synthesis (for context)

The synthesis of the crude indole derivative precedes the purification steps. A typical Fischer indole synthesis involves the acid-catalyzed reaction of this compound with a ketone or aldehyde.[1][2]

  • Hydrazone Formation: this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • The mixture is heated to reflux for 1-2 hours to form the corresponding phenylhydrazone.

  • Indolization: An acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid in ethanol, is added to the reaction mixture.[1][3]

  • The mixture is heated at an elevated temperature (typically 80-120 °C) for several hours.[4]

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the crude product is extracted with an organic solvent (e.g., ethyl acetate).[4]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude indole derivative.

Protocol 2: Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of indole derivatives based on their differential partitioning between a stationary phase and a mobile phase.[5]

  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).

  • Sample Preparation (Dry Loading):

    • The crude indole derivative is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Silica gel is added to the solution, and the solvent is evaporated under reduced pressure to obtain a free-flowing powder.

  • Column Loading and Elution:

    • The dry-loaded sample is carefully added to the top of the packed column.

    • The column is eluted with a solvent system of increasing polarity. For a 7-fluoro-5-methoxy-indole derivative, a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH in DCM) is often effective.

  • Fraction Collection and Analysis:

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • The fractions containing the pure compound are combined.

  • Solvent Removal:

    • The solvent is removed from the combined fractions using a rotary evaporator to yield the purified indole derivative.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline indole derivatives.[6]

  • Solvent Selection:

    • A suitable solvent system is one in which the indole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexane is often a good choice.

  • Dissolution:

    • The partially purified indole derivative (from column chromatography) is placed in an Erlenmeyer flask.

    • A minimal amount of hot ethyl acetate is added to completely dissolve the solid.

  • Crystallization:

    • Hexane is slowly added to the hot solution until it becomes slightly turbid.

    • The flask is allowed to cool slowly to room temperature, and then placed in an ice bath to promote crystal formation.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration and washed with a small amount of cold hexane.

    • The purified crystals are dried in a vacuum oven.

Mandatory Visualization

experimental_workflow start Crude Product from Fischer Indole Synthesis column_chromatography Column Chromatography (Silica Gel, DCM/MeOH gradient) start->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions rotovap1 Solvent Removal (Rotary Evaporator) combine_fractions->rotovap1 recrystallization Recrystallization (Ethyl Acetate/Hexane) rotovap1->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying final_product Pure Indole Derivative (>99% Purity) drying->final_product

Figure 1: Experimental Workflow for Purification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand 7-Fluoro-5-methoxy-indole Derivative (5-HT7R Antagonist) receptor 5-HT7 Receptor (GPCR) ligand->receptor Blocks Serotonin Binding g_protein Gαs Protein receptor->g_protein Inhibition of Activation ac Adenylyl Cyclase (AC) g_protein->ac Inhibition of Activation camp cAMP ac->camp Reduced Production pka Protein Kinase A (PKA) camp->pka Reduced Activation downstream Downstream Cellular Responses (e.g., Neuronal excitability, Gene expression) pka->downstream Modulation of Response

Figure 2: 5-HT7 Receptor Antagonist Signaling Pathway.

Discussion

The purification of indole derivatives from the Fischer indole synthesis is a critical step to ensure high purity for subsequent biological evaluation. The presence of unreacted starting materials, byproducts, and residual acid catalyst necessitates a multi-step purification approach. Column chromatography provides an effective initial purification, separating the desired product from more polar and non-polar impurities.[5] The choice of a dichloromethane/methanol solvent system is suitable for many indole derivatives of intermediate polarity.

For achieving high purity, particularly for applications in drug development, recrystallization is an indispensable final step. The selection of an appropriate solvent system, such as ethyl acetate/hexane, is crucial for obtaining well-formed crystals and removing closely related impurities.[6]

The 7-fluoro-5-methoxy-indole scaffold is a promising pharmacophore for the development of novel therapeutics targeting the central nervous system. As antagonists of the 5-HT7 receptor, these compounds can modulate downstream signaling pathways, such as the Gαs-cAMP-PKA cascade, which plays a role in neuronal excitability and gene expression.[1][2] The high purity of these compounds, achieved through the described purification protocols, is essential for accurate structure-activity relationship (SAR) studies and for advancing lead compounds into further preclinical development.

References

Application Notes and Protocols for the Workup of Fischer Indole Synthesis with (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the workup of the Fischer indole synthesis to yield 7-fluoro-5-methoxy-substituted indoles, utilizing (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride as the starting material. The protocols outlined below cover reaction quenching, product extraction, and purification, and are supported by representative data and visualizations to ensure reproducibility and high-purity outcomes.

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds.[1] The use of substituted phenylhydrazines, such as this compound, allows for the regioselective preparation of highly functionalized indoles. The resulting 7-fluoro-5-methoxyindole derivatives are of significant interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine and methoxy substituents, which can modulate the pharmacological activity of the molecule. A typical Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1]

A general reaction scheme is as follows:

This compound + Ketone/Aldehyde --(Acid Catalyst)--> 7-Fluoro-5-methoxy-substituted indole

This document focuses specifically on the critical workup and purification stages of this synthesis, which are essential for the isolation of the target indole in high purity.

Data Presentation

The following table summarizes representative quantitative data for the Fischer indole synthesis of 7-fluoro-5-methoxy-2,3-dimethylindole from this compound and butan-2-one.

ParameterValue
Starting Material 1This compound
Starting Material 2Butan-2-one
Product7-Fluoro-5-methoxy-2,3-dimethylindole
CatalystPolyphosphoric Acid (PPA)
Reaction SolventToluene
Reaction Temperature110 °C
Reaction Time4 hours
Workup Procedure
Quenching AgentIce-water, followed by 2M NaOH (aq.)
Extraction SolventEthyl Acetate
Purification Method
1. Column ChromatographySilica Gel, Hexane:Ethyl Acetate (9:1)
2. RecrystallizationEthanol/Water
Yield and Purity
Isolated Yield75%
Purity (by HPLC)>98%

Experimental Protocols

Protocol 1: Workup and Extraction

This protocol details the steps for quenching the Fischer indole synthesis reaction and extracting the crude product.

Materials:

  • Reaction mixture from Fischer indole synthesis

  • Ice-cold deionized water

  • 2 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching the Reaction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.

    • Slowly add 2 M NaOH solution to the mixture with continuous stirring until the pH of the aqueous layer is between 8 and 9. This step neutralizes the acidic catalyst.

  • Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

    • Combine the organic layers in a separate Erlenmeyer flask.

  • Washing and Drying:

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes.

  • Solvent Removal:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude indole product using silica gel column chromatography.

Materials:

  • Crude 7-fluoro-5-methoxy-substituted indole

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pack a glass chromatography column with the slurry, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution:

    • Elute the column with a mixture of hexane and ethyl acetate (starting with a low polarity, e.g., 95:5, and gradually increasing the polarity). For 7-fluoro-5-methoxy-2,3-dimethylindole, an isocratic elution with Hexane:Ethyl Acetate (9:1) is often effective.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using TLC.

    • Visualize the spots on the TLC plate under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified indole.

Protocol 3: Purification by Recrystallization

This protocol provides a method for further purifying the indole product by recrystallization.

Materials:

  • Purified indole from column chromatography

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Dissolve the indole product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Crystallization:

    • Slowly add deionized water dropwise to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to obtain the pure 7-fluoro-5-methoxy-substituted indole.

Visualizations

Fischer Indole Synthesis: Reaction Mechanism

Fischer_Indole_Synthesis Hydrazine (2-Fluoro-4-methoxyphenyl)hydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Enehydrazine Tautomerization Hydrazone->Enehydrazine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat, H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization -NH₃ Indole 7-Fluoro-5-methoxyindole Cyclization->Indole

Caption: Key steps of the Fischer indole synthesis mechanism.

Workup and Purification Workflow

Workup_Workflow Reaction Fischer Indole Synthesis Reaction Mixture Quench 1. Quench with ice-water 2. Neutralize with 2M NaOH Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Crude->Purify Column Column Chromatography (Silica Gel, Hexane:EtOAc) Purify->Column Primary Recrystallize Recrystallization (Ethanol/Water) Purify->Recrystallize Secondary Pure Pure 7-Fluoro-5-methoxyindole Column->Pure Recrystallize->Pure

Caption: A logical workflow for the workup and purification process.

References

Synthesis of 5-Fluoro-7-Methoxyindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-fluoro-7-methoxyindole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The unique substitution pattern of a fluorine atom at the 5-position and a methoxy group at the 7-position of the indole ring imparts specific electronic properties that can influence biological activity.[1] These derivatives are valuable scaffolds for the design of novel therapeutic agents.

The primary synthetic strategy discussed is the versatile and widely used Fischer indole synthesis.[1][2][3][4] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone to construct the indole nucleus.[2][3][4]

I. Synthetic Methodologies

The synthesis of 5-fluoro-7-methoxyindole derivatives can be efficiently achieved through a multi-step sequence, beginning with the preparation of the key intermediate, (2-methoxy-4-fluorophenyl)hydrazine, followed by the Fischer indole cyclization.

A. Synthesis of the Key Intermediate: (2-Methoxy-4-fluorophenyl)hydrazine

The synthesis of the required phenylhydrazine derivative is a critical first step. A standard and reliable method involves the diazotization of the corresponding aniline followed by reduction.

Experimental Protocol: Synthesis of (2-Methoxy-4-fluorophenyl)hydrazine

  • Diazotization of 4-Fluoro-2-methoxyaniline:

    • To a stirred solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise. It is crucial to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • Reduction to the Hydrazine:

    • The cold diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This effects the reduction of the diazonium salt to the corresponding hydrazine hydrochloride, which often precipitates from the reaction mixture.

  • Isolation and Purification:

    • The precipitated (2-methoxy-4-fluorophenyl)hydrazine hydrochloride is collected by filtration and washed with a small amount of cold water, followed by ethanol and diethyl ether.[5]

    • The free hydrazine base can be liberated by treating the hydrochloride salt with a base, such as sodium hydroxide, followed by extraction with an organic solvent like diethyl ether or ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (2-methoxy-4-fluorophenyl)hydrazine.[6]

B. Fischer Indole Synthesis of 5-Fluoro-7-Methoxyindole Derivatives

With the substituted phenylhydrazine in hand, the Fischer indole synthesis can be employed to construct the desired indole ring system. The choice of the carbonyl component (aldehyde or ketone) will determine the substitution pattern at the 2- and 3-positions of the indole core.

Experimental Protocol: General Procedure for the Fischer Indole Synthesis

  • Hydrazone Formation:

    • (2-Methoxy-4-fluorophenyl)hydrazine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) are dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

    • The mixture is heated to reflux for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone.[3]

  • Indolization (Cyclization):

    • A strong acid catalyst is then added to the reaction mixture. Common catalysts include polyphosphoric acid (PPA), a mixture of sulfuric acid in ethanol, zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[2]

    • The reaction mixture is heated at an elevated temperature, typically ranging from 80 to 120 °C, for several hours to promote the cyclization and formation of the indole ring.[2]

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and carefully poured into ice-water.

    • The resulting precipitate, the crude 5-fluoro-7-methoxyindole derivative, is collected by filtration.

    • Purification is typically achieved by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexanes and ethyl acetate, to afford the pure product.

II. Data Presentation

The following tables summarize typical quantitative data for the synthesis of indole derivatives using the Fischer indole synthesis. Note that specific yields for 5-fluoro-7-methoxyindole derivatives will be dependent on the specific carbonyl partner and reaction conditions used.

Table 1: Synthesis of Phenylhydrazine Intermediates

Starting AnilineProductReagentsTypical Yield (%)
4-Fluoro-2-methoxyaniline(2-Methoxy-4-fluorophenyl)hydrazine1. NaNO₂, HCl2. SnCl₂, HCl70-80
p-Anisidine4-Methoxyphenylhydrazine hydrochloride1. NaNO₂, HCl2. SnCl₂, HCl77[5]

Table 2: Fischer Indole Synthesis of Substituted Indoles

PhenylhydrazineCarbonyl CompoundAcid CatalystProductTypical Yield (%)
(2-Methoxy-4-fluorophenyl)hydrazineAcetonePolyphosphoric Acid2,3-Dimethyl-5-fluoro-7-methoxy-1H-indole65-75 (Estimated)
(2-Methoxy-4-fluorophenyl)hydrazineCyclohexanonePolyphosphoric Acid6-Fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole70-80 (Estimated)
PhenylhydrazinePyruvic acidH₂SO₄/EtOHIndole-2-carboxylic acidHigh
2-MethoxyphenylhydrazoneEthyl pyruvateHCl/EtOHEthyl 7-methoxyindole-2-carboxylateVariable[7]

III. Characterization Data

The synthesized 5-fluoro-7-methoxyindole derivatives should be thoroughly characterized using modern spectroscopic techniques to confirm their structure and purity.

Expected Spectroscopic Data for 5-Fluoro-7-methoxy-1H-indole:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons (a singlet around 3.9 ppm), and the NH proton (a broad singlet). The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JC-F), which is a definitive characteristic.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized compound, confirming its elemental composition.

Table 3: Representative NMR Data for Substituted Indoles

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
5-Fluoro-3-methyl-1H-indole7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H)158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70-125.24
5-Methoxy-3-methyl-1H-indole7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H)154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81N/A

(Data adapted from supporting information of a study on indole methylation)

IV. Mandatory Visualizations

Diagram 1: Synthetic Pathway for 5-Fluoro-7-Methoxyindole Derivatives

Synthesis_Pathway cluster_start Starting Material cluster_product Final Product Aniline 4-Fluoro-2-methoxyaniline Hydrazine (2-Methoxy-4-fluorophenyl)hydrazine Aniline->Hydrazine 1. NaNO2, HCl 2. SnCl2, HCl Indole 5-Fluoro-7-methoxyindole Derivative Hydrazine->Indole Fischer Indole Synthesis Carbonyl Aldehyde or Ketone (R1, R2) Carbonyl->Indole

Caption: General synthetic route to 5-fluoro-7-methoxyindole derivatives.

Diagram 2: Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow Start Start: (2-Methoxy-4-fluorophenyl)hydrazine + Aldehyde/Ketone Hydrazone Hydrazone Formation (Reflux in EtOH/AcOH) Start->Hydrazone Indolization Indolization (Add Acid Catalyst, Heat to 80-120°C) Hydrazone->Indolization Workup Work-up (Pour into ice-water, Filter) Indolization->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure 5-Fluoro-7-methoxyindole Derivative Purification->Product

Caption: Step-by-step workflow for the Fischer indole synthesis.

Diagram 3: Potential Role in Kinase Inhibition Signaling

Kinase_Inhibition Indole 5-Fluoro-7-methoxyindole Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Indole->Kinase Binds to ATP-binding site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Hypothesized mechanism of kinase inhibition by indole derivatives.

V. Biological and Medicinal Context

Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy group can also modulate the electronic properties and solubility of the molecule.

Derivatives of 5-fluoro-7-methoxyindole are of interest for their potential as:

  • Anticancer Agents: Many indole-based compounds have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Molecular docking studies have suggested that indole derivatives can bind to the ATP-binding site of kinases, thereby inhibiting their function.

  • Antiviral and Antimicrobial Agents: The indole nucleus is a common scaffold in various antiviral and antimicrobial drugs. The specific substitutions on the indole ring can be tailored to target enzymes or proteins essential for the replication of viruses or the growth of bacteria and fungi.[1]

Further biological evaluation of novel 5-fluoro-7-methoxyindole derivatives is warranted to explore their full therapeutic potential. This would typically involve in vitro screening against a panel of relevant biological targets, followed by cell-based assays and, for promising candidates, in vivo studies.

References

Troubleshooting & Optimization

Optimizing acid catalyst for (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride indolization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the acid-catalyzed Fischer indolization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Fischer indole synthesis?

The Fischer indole synthesis is a classic chemical reaction used to produce indole derivatives from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement and subsequent cyclization to form the aromatic indole ring system, eliminating a molecule of ammonia in the process.[1][3][4] This method is indispensable for synthesizing indole derivatives, which are crucial structures in pharmaceuticals and natural products.[3]

Q2: What types of acid catalysts are effective for the Fischer indole synthesis?

A wide range of both Brønsted and Lewis acids can be used to catalyze the reaction.[1][5] The choice of catalyst is a critical parameter that often needs to be optimized for specific substrates.[5][6]

  • Brønsted Acids: Commonly used examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[1][2][4]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are also effective catalysts.[1][2][5] Zinc chloride is one of the most frequently used catalysts for this transformation.[3]

Q3: My Fischer indole synthesis is failing or giving a low yield. What are the common causes?

Low yields are a common issue and can stem from several factors, as the reaction is sensitive to reaction conditions.[2][6] Below is a troubleshooting guide for common problems.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Indole Product
Possible CauseRecommended Solution
Inappropriate Acid Catalyst The choice and concentration of the acid are critical and often require empirical optimization.[6] Screen a variety of Brønsted and Lewis acids (see Table 1) to find the optimal catalyst for your specific substrate. Polyphosphoric acid (PPA) is often a highly effective medium for this reaction.[7]
Suboptimal Reaction Conditions The reaction often requires elevated temperatures, but excessive heat or prolonged reaction times can cause decomposition.[6][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time. Consider using microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times.[3][7]
Impure Starting Materials Impurities in the this compound or the carbonyl compound can lead to unwanted side reactions.[6][7] Ensure the purity of your starting materials, using freshly purified reagents if necessary.
Incomplete Hydrazone Formation The reaction proceeds via a hydrazone intermediate. If cyclization conditions are initiated before the hydrazone is fully formed, yields can be poor. Ensure complete hydrazone formation by stirring the hydrazine and carbonyl compound in a suitable solvent (e.g., ethanol) at room temperature or with gentle heating before adding the cyclization catalyst.[8]
N-N Bond Cleavage Side Reaction The electron-donating methoxy group on the phenylhydrazine can weaken the N-N bond in a key intermediate, leading to cleavage as a side reaction instead of the desired cyclization.[9] This can be exacerbated by strong Brønsted acids. Using milder Lewis acids (e.g., ZnCl₂) may help favor the desired reaction pathway.[9]
Issue 2: Formation of Multiple Products or Significant Impurities
Possible CauseRecommended Solution
"Abnormal" Indolization Methoxy-substituted phenylhydrazones, particularly with ortho-substituents, can sometimes undergo cyclization at the substituted position, leading to unexpected products.[10] For example, using HCl in ethanol has been reported to cause this abnormal reaction.[10] If you observe unexpected regioisomers, consider changing the acid catalyst (e.g., to PPA or ZnCl₂).
Tar/Polymer Formation Indoles can be unstable and prone to polymerization under strongly acidic conditions.[11] This can be mitigated by using a milder Lewis acid, ensuring efficient stirring to avoid localized overheating, and carefully controlling the reaction temperature.[11]
Other Side Reactions Unwanted byproducts can sometimes form from processes like aldol condensation or Friedel-Crafts type reactions.[2] Optimizing the acid strength, temperature, and reaction time can help minimize these side reactions.

Data Presentation

Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
Catalyst TypeExamplesRemarksCitations
Brønsted Acids Polyphosphoric Acid (PPA)Often used as both catalyst and solvent. Very effective but workup can be challenging.[1][7]
p-Toluenesulfonic Acid (p-TSA)Solid, easy to handle. A good general-purpose Brønsted acid.[1][5]
Sulfuric Acid (H₂SO₄)Strong acid, can cause charring/polymerization if not used carefully.[1][4]
Hydrochloric Acid (HCl)Common and inexpensive, but may promote abnormal cyclization with methoxy-substituted hydrazines.[1][10]
Lewis Acids Zinc Chloride (ZnCl₂)Very common, often the catalyst of choice. Milder than many Brønsted acids.[1][2][3]
Boron Trifluoride (BF₃)Powerful Lewis acid, often used as its etherate complex.[1][5]
Aluminum Chloride (AlCl₃)Strong Lewis acid, can also promote Friedel-Crafts type side reactions.[1][5]

Mandatory Visualizations

Acid_Catalyst_Optimization_Workflow cluster_prep Preparation cluster_screen Catalyst Screening cluster_analysis Analysis & Optimization Start Start: (2-Fluoro-4-methoxyphenyl)hydrazine HCl + Carbonyl Compound Purity Ensure Purity of Starting Materials Start->Purity Hydrazone Step 1: Form Hydrazone Intermediate (e.g., in Ethanol) Purity->Hydrazone Screen Step 2: Parallel Catalyst Screening (Small Scale Reactions) Hydrazone->Screen Acid1 Test 1: PPA Screen->Acid1 Acid2 Test 2: ZnCl₂ Screen->Acid2 Acid3 Test 3: p-TSA Screen->Acid3 Monitor Step 3: Monitor Reactions (TLC, LC-MS) Acid1->Monitor Acid2->Monitor Acid3->Monitor Analysis Analyze Yield & Purity Monitor->Analysis Decision Select Best Catalyst & Conditions Analysis->Decision ScaleUp Step 4: Scale-Up Reaction Decision->ScaleUp End Final Product ScaleUp->End

Caption: Workflow for optimizing acid catalysts in the Fischer indole synthesis.

Troubleshooting_Low_Yield Start Problem: Low or No Yield CheckPurity Are starting materials pure? Start->CheckPurity CheckHydrazone Is hydrazone formation complete before cyclization? CheckPurity->CheckHydrazone Yes Purify Action: Purify hydrazine and carbonyl compound. CheckPurity->Purify No CheckConditions Have reaction conditions (temp, time) been optimized? CheckHydrazone->CheckConditions Yes FormHydrazone Action: Isolate hydrazone first or allow more time for formation. CheckHydrazone->FormHydrazone No CheckCatalyst Have multiple acid catalysts been screened? CheckConditions->CheckCatalyst Yes Optimize Action: Monitor by TLC to find optimal temp/time. CheckConditions->Optimize No Screen Action: Screen PPA, ZnCl₂, p-TSA. Consider milder Lewis acids. CheckCatalyst->Screen No Success Yield Improved CheckCatalyst->Success Yes Purify->CheckHydrazone FormHydrazone->CheckConditions Optimize->CheckCatalyst Screen->Success

Caption: A decision tree for troubleshooting low yields in Fischer indolization.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indolization using Polyphosphoric Acid (PPA)

This protocol is a representative procedure and may require optimization for specific substrates.

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve the selected ketone or aldehyde (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.

    • Add a catalytic amount of acetic acid (a few drops).

    • Heat the mixture at reflux (approx. 80°C) for 1-2 hours or until TLC analysis indicates complete formation of the hydrazone.[7]

    • If isolating the hydrazone, cool the mixture to precipitate the product, filter, and wash with cold ethanol. Otherwise, remove the ethanol under reduced pressure.[7]

  • Indolization:

    • In a separate flask, pre-heat polyphosphoric acid (PPA) to approximately 100°C with vigorous mechanical stirring.[7]

    • Carefully add the pre-formed hydrazone (or the crude mixture from step 1) in portions to the hot PPA.[7]

    • Increase the temperature to 150-160°C and stir for 10-20 minutes, or until TLC shows consumption of the starting material.[7]

  • Work-up:

    • Allow the reaction mixture to cool to below 100°C and then carefully pour it onto a stirred mixture of crushed ice and water.[7]

    • Neutralize the acidic solution with a suitable base (e.g., NaOH or NaHCO₃ solution).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude indole product.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Lewis Acid-Catalyzed Indolization using Zinc Chloride (ZnCl₂)

This protocol describes an alternative method using a common Lewis acid.

  • Reaction Setup:

    • Combine the this compound (1.0 equivalent), the carbonyl compound (1.0-1.2 equivalents), and anhydrous zinc chloride (1.5-2.0 equivalents) in a suitable high-boiling solvent (e.g., toluene or xylene).

    • Note: Anhydrous conditions are important when using Lewis acids.

  • Indolization:

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a dilute solution of hydrochloric acid or an aqueous solution of a chelating agent like Rochelle's salt to dissolve the zinc salts.[8]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product as needed.

References

Technical Support Center: Fischer Indole Synthesis with (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Fischer indole synthesis of 6-fluoro-4-methoxy-indole and its derivatives using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Fischer indole synthesis with this compound?

The Fischer indole synthesis generally requires elevated temperatures to proceed effectively. For substrates similar to this compound, such as 4-fluorophenylhydrazine, a typical temperature range for the cyclization step is between 80-150°C.[1] However, the optimal temperature is highly dependent on the specific ketone or aldehyde used, the acid catalyst, and the solvent. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time for your specific conditions.[2] Exceedingly high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final indole product.[2]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

Low yields are a common issue in the Fischer indole synthesis and can be attributed to several factors:

  • Suboptimal Temperature: As mentioned, temperature is a critical parameter. A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can cause degradation. Systematic optimization of the reaction temperature is recommended.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[2][3] Common catalysts include Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[2][4] The best catalyst for a specific reaction often needs to be determined empirically.[2]

  • Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can lead to side reactions and inhibit the catalyst.[2] Ensure high purity of all reactants.

  • Side Reactions: The electron-donating methoxy group and the electron-withdrawing fluorine atom on the phenylhydrazine ring can influence the reaction pathway. Electron-donating groups, in particular, can promote N-N bond cleavage as a significant side reaction, reducing the yield of the desired indole.[3][5]

  • Inefficient Cyclization: The key[3][3]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[2] Conducting the reaction under anhydrous conditions is important, as water can interfere with the acid catalyst and intermediates.[2]

Q3: I am observing multiple spots on my TLC plate. What are the likely byproducts?

The formation of byproducts is a common challenge. Potential side products in the Fischer indole synthesis with this compound include:

  • Regioisomers: If an unsymmetrical ketone is used, two different regioisomeric indoles can be formed. The selectivity is influenced by the acidity of the medium and steric effects.[2]

  • Products of N-N Bond Cleavage: The presence of the electron-donating methoxy group can make the N-N bond of the hydrazone intermediate susceptible to cleavage under acidic conditions, leading to the formation of 2-fluoro-4-methoxyaniline and other degradation products.[3][5]

  • Decomposition Products: At elevated temperatures, the starting materials, intermediates, or the final indole product can decompose, leading to a complex mixture of byproducts.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Fischer indole synthesis with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction by TLC.
Inappropriate or inactive acid catalyst.Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄). Ensure the catalyst is anhydrous and active.
Impure starting materials.Purify the this compound and the carbonyl compound before use.
Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Byproducts Observed Reaction temperature is too high.Lower the reaction temperature and monitor for byproduct formation.[2]
Formation of regioisomers with an unsymmetrical ketone.Modify the acid catalyst or reaction conditions to improve regioselectivity.[2] Consider using a symmetrical ketone if possible.
N-N bond cleavage side reaction.Use a milder acid catalyst or lower the reaction temperature.[3]
Difficulty in Product Isolation Emulsion formation during aqueous workup.Add brine to the aqueous layer to help break the emulsion.
Product degradation on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or neutralizing the silica gel with a base (e.g., triethylamine) before use.

Data Presentation

Temperature (°C)Reaction Time (h)Yield of 6-fluoro-4-methoxy-indole (%)Purity (%)Observations
80123590Slow reaction, incomplete conversion of starting material.
10066595Good conversion and yield with minimal byproducts.
12047585Higher yield but increased formation of colored impurities.
14026070Significant decomposition and formation of multiple byproducts observed on TLC.

Note: This data is illustrative and should be optimized for your specific reaction conditions.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of a 6-Fluoro-4-methoxy-indole derivative

This is a general procedure and may require optimization for specific carbonyl compounds.

Step 1: Formation of the Hydrazone (Optional, can be done in situ)

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired ketone or aldehyde (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-2 hours, or until hydrazone formation is complete as monitored by TLC.

  • If the hydrazone precipitates, it can be isolated by filtration, washed with a cold solvent, and dried. Otherwise, the reaction mixture can be used directly in the next step.

Step 2: Indolization

  • To the hydrazone (or the reaction mixture from Step 1), add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 6-fluoro-4-methoxy-indole derivative.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Inputs cluster_process Reaction Steps cluster_outcome Outputs start_hydrazine (2-Fluoro-4-methoxyphenyl)hydrazine HCl hydrazone_formation Hydrazone Formation (Acid/Heat) start_hydrazine->hydrazone_formation start_carbonyl Ketone / Aldehyde start_carbonyl->hydrazone_formation cyclization Indolization (Cyclization) (Strong Acid/Heat) hydrazone_formation->cyclization product 6-Fluoro-4-methoxy-indole cyclization->product byproducts Byproducts cyclization->byproducts Side Reactions

Caption: Experimental workflow for the Fischer indole synthesis.

Temperature_Effect_Logic cluster_low_temp Low Temperature cluster_optimal_temp Optimal Temperature cluster_high_temp High Temperature temp Reaction Temperature low_rate Slow Reaction Rate temp->low_rate Too Low good_rate Optimal Reaction Rate temp->good_rate Optimal fast_rate Fast Reaction Rate temp->fast_rate Too High incomplete_conv Incomplete Conversion low_rate->incomplete_conv low_yield_low Low Yield incomplete_conv->low_yield_low complete_conv Complete Conversion good_rate->complete_conv high_yield High Yield & Purity complete_conv->high_yield decomposition Decomposition of Reactants, Intermediates, and Product fast_rate->decomposition side_reactions Increased Side Reactions (e.g., N-N cleavage) fast_rate->side_reactions low_yield_high Low Yield & Purity decomposition->low_yield_high side_reactions->low_yield_high

Caption: Logical relationship of temperature's effect on reaction outcome.

References

Improving regioselectivity in Fischer indole synthesis with substituted hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical guidance for improving regioselectivity in the Fischer indole synthesis with substituted hydrazines.

Frequently Asked questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the Fischer indole synthesis when using unsymmetrical ketones?

A1: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is primarily influenced by a combination of electronic effects of the substituents, steric hindrance, and the choice of acid catalyst.[1][2] The reaction proceeds through the formation of an ene-hydrazine intermediate, and the preferred direction of tautomerization to this intermediate often dictates the final product ratio.[3][4]

Q2: How do electron-donating and electron-withdrawing groups on the substituted hydrazine affect regioselectivity?

A2: The electronic nature of substituents on the arylhydrazine can influence the stability of the intermediates in the[5][5]-sigmatropic rearrangement. Electron-donating groups can affect the N-N bond strength and potentially lead to side reactions, which can impact the overall yield and observed regioselectivity.[5] In some cases, meta-substituted phenylhydrazines show that electron-donating groups favor the 6-substituted indole, while electron-withdrawing groups favor the 4-substituted indole, although the effect can be slight.[6]

Q3: Can the choice of acid catalyst significantly alter the regiomeric ratio of the indole products?

A3: Yes, the choice and concentration of the acid catalyst are critical factors in controlling regioselectivity.[2][7] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[3][7] The acidity of the medium can influence the rate of the key[5][5]-sigmatropic rearrangement and may favor the formation of one regioisomer over the other.[1][8] For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in the formation of 3-unsubstituted indoles from methyl ketones.[1]

Q4: Are there modern techniques that can enhance regioselectivity in the Fischer indole synthesis?

A4: Yes, several modern techniques have been developed to improve the regioselectivity and efficiency of the Fischer indole synthesis. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and, in some cases, improve yields and regioselectivity.[2] Additionally, the use of ionic liquids as both solvent and catalyst has been shown to be an effective and greener alternative to traditional methods.[9] Alternative synthetic routes, such as the Buchwald-Hartwig amination, offer a different approach to indole synthesis and can provide access to regioisomers that are difficult to obtain through the classical Fischer method.[10]

Q5: How can I accurately determine the regiomeric ratio of my product mixture?

A5: The most common and reliable methods for determining the regiomeric ratio of your indole products are proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). In ¹H NMR, integration of well-resolved signals corresponding to unique protons on each regioisomer allows for direct quantification. For GC-MS, the different regioisomers will often have distinct retention times, and the ratio of the peak areas can be used to determine their relative abundance.

Troubleshooting Guide

Problem 1: Low or no regioselectivity is observed, resulting in a mixture of indole regioisomers.

Possible Cause Troubleshooting Steps
Inappropriate Acid Catalyst The choice of acid catalyst is crucial for directing the cyclization.[2][7] Solution: Screen a variety of Brønsted and Lewis acids (e.g., PPA, PTSA, ZnCl₂, Eaton's reagent). The optimal catalyst is substrate-dependent.[1]
Suboptimal Reaction Temperature The[5][5]-sigmatropic rearrangement is temperature-sensitive.[2] Solution: Carefully optimize the reaction temperature. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product. Monitor the reaction by TLC or LC-MS at different temperatures.
Steric Hindrance Bulky substituents on the ketone or hydrazine can influence the direction of cyclization.[5] Solution: If possible, consider using a starting material with a directing group that can be removed later. Protecting groups can also be employed to block one reaction pathway.
Solvent Effects The polarity of the solvent can influence the stability of intermediates. Solution: Experiment with different solvents, ranging from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, xylene). In some cases, running the reaction neat may improve selectivity.

Problem 2: The reaction is not proceeding to completion, or the yield of the desired regioisomer is low.

Possible Cause Troubleshooting Steps
Purity of Starting Materials Impurities in the hydrazine or ketone can lead to side reactions and inhibit the desired transformation.[2] Solution: Ensure the purity of your starting materials by recrystallization or distillation.
N-N Bond Cleavage Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing reaction.[5][11] Solution: If N-N bond cleavage is suspected (indicated by the formation of aniline byproducts), consider using a hydrazine with less electron-donating substituents if the synthesis allows. Alternatively, milder reaction conditions (lower temperature, less harsh acid) may suppress this side reaction.
Decomposition of Reactants or Products The acidic conditions and elevated temperatures required for the Fischer indole synthesis can lead to decomposition.[2] Solution: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times. Using a milder acid catalyst or a lower reaction temperature might be necessary. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at lower overall temperatures and shorter times, minimizing decomposition.[2]

Data Presentation

Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis of Phenylhydrazone with Ethyl Methyl Ketone

Acid Catalyst (Concentration)Ratio of 2,3-Dimethylindole to 3-Ethyl-2-methyl-3H-indoleReference
90% (w/w) Orthophosphoric Acid0:100[8]
30% (w/w) Sulphuric Acid0:100[8]
83% (w/w) Phosphoric Oxide in WaterMajor component is 2,3-dimethylindole[8]
70% (w/w) Sulphuric AcidMajor component is 2,3-dimethylindole[8]

Table 2: Regioselectivity in the Mechanochemical Fischer Indole Synthesis of 3-Methylphenylhydrazine with Propiophenone

Product Ratio (4-methyl-2-phenyl-1H-indole : 6-methyl-2-phenyl-1H-indole)Reference
58:42[6]

Experimental Protocols

General Protocol for Regioselective Fischer Indole Synthesis using a Brønsted Acid Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation (One-Pot Procedure):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

    • Add the unsymmetrical ketone (1.0 - 1.2 equivalents) to the solution.

    • Add a catalytic amount of a weak acid, such as acetic acid (a few drops), if not already used as the solvent.

    • Stir the mixture at room temperature or gently heat (e.g., 60 °C) for 1-2 hours, monitoring the formation of the hydrazone by Thin Layer Chromatography (TLC).

  • Indolization:

    • To the flask containing the hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or Eaton's reagent). The amount of catalyst can range from catalytic to being used as the solvent, depending on the specific acid and reaction conditions.

    • Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C). The optimal temperature should be determined experimentally.

    • Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it into a beaker of ice-water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the regioisomers.

  • Characterization:

    • Characterize the purified regioisomers by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques.

    • Determine the regiomeric ratio by ¹H NMR integration or GC analysis of the purified products or the crude mixture if the peaks are well-resolved.

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow Experimental Workflow for Regioselective Fischer Indole Synthesis cluster_start Starting Materials Substituted Hydrazine Substituted Hydrazine Hydrazone Formation Hydrazone Formation Substituted Hydrazine->Hydrazone Formation Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Hydrazone Formation Indolization Indolization Hydrazone Formation->Indolization Acid Catalyst, Heat Work-up & Purification Work-up & Purification Indolization->Work-up & Purification Analysis Analysis Work-up & Purification->Analysis Column Chromatography Regioisomer A Regioisomer A Analysis->Regioisomer A Regioisomer B Regioisomer B Analysis->Regioisomer B

Caption: A flowchart illustrating the key stages of a typical Fischer indole synthesis experiment, from starting materials to the isolation and analysis of regioisomeric products.

Caption: A logical flowchart to guide researchers in troubleshooting experiments with poor regioselectivity in the Fischer indole synthesis.

References

Preventing dimer formation in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation and other side reactions during the Fischer indole synthesis.

Troubleshooting Guides and FAQs

Q1: What are the common causes of dimer formation and other byproducts in the Fischer indole synthesis?

Dimer formation and the generation of other impurities in the Fischer indole synthesis are typically attributed to several side reactions that compete with the desired indole cyclization. The primary culprits include:

  • Aldol Condensation: Aldehydes and ketones possessing α-hydrogens can undergo self-condensation under the acidic conditions of the reaction, leading to dimeric and polymeric byproducts.

  • N-N Bond Cleavage: The hydrazone intermediate can undergo cleavage of the nitrogen-nitrogen bond, particularly when the carbonyl component has strong electron-donating groups. This leads to the formation of anilines and other undesired products.

  • Bis-Indole Formation: When using 1,2-dicarbonyl compounds as starting materials, the reaction can proceed at both carbonyl sites, resulting in the formation of a bis-indole "dimer."

  • Incomplete Reaction or Decomposition: Sub-optimal reaction conditions, such as inappropriate acid catalyst strength or excessively high temperatures, can lead to incomplete conversion of starting materials or decomposition of the desired indole product, resulting in a complex mixture of byproducts.

Q2: How can I prevent the formation of these byproducts and improve the yield of my desired indole?

Optimizing the reaction conditions is crucial for minimizing byproduct formation. Key parameters to consider include:

  • Choice of Acid Catalyst: The selection of the acid catalyst is critical and is dependent on the specific substrates being used. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[1] For substrates that are less reactive, polyphosphoric acid (PPA) can be an effective choice.[2]

  • Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently. However, excessively high temperatures can promote the formation of tar and other polymeric byproducts.[2] It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and the distribution of products. Polar aprotic solvents such as acetic acid are frequently used. In some instances, running the reaction neat (without a solvent) may be beneficial.

  • One-Pot Procedure: To minimize the handling of potentially unstable hydrazone intermediates, a one-pot synthesis is often recommended. In this approach, the formation of the hydrazone and the subsequent indolization are carried out in the same reaction vessel without isolation of the intermediate.

Data Presentation: Impact of Reaction Conditions on Product Yield

The following table summarizes the effect of different acid catalysts on the yield of 2,3,3-trimethyl-5-nitro-indolenine from the reaction of p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone.

Catalyst SystemReaction Time (h)Yield (%)Reference
Acetic Acid (reflux)1.510[3]
Acetic Acid / HCl430[3]

This data highlights that for this particular reaction, a stronger acidic medium and a longer reaction time led to a higher yield of the desired product.

Experimental Protocols

General Protocol for Fischer Indole Synthesis to Minimize Byproducts

This protocol is a general guideline and may require optimization for specific substrates.

1. Hydrazone Formation (in situ):

  • In a round-bottom flask, dissolve the arylhydrazine (1.0 equivalent) and the corresponding ketone or aldehyde (1.0-1.2 equivalents) in glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone. The progress of this step can be monitored by TLC.

2. Indolization:

  • To the solution containing the in situ generated hydrazone, add the chosen acid catalyst (e.g., a catalytic amount of a strong acid like H₂SO₄ or a Lewis acid like ZnCl₂). The amount and type of catalyst should be optimized for the specific reaction.

  • Heat the reaction mixture to the optimized temperature (typically ranging from 80 °C to the reflux temperature of the solvent). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

3. Work-up and Purification:

  • Carefully pour the cooled reaction mixture into a beaker of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_tautomerization Tautomerization cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine [H+] Diimine Di-imine Intermediate Enehydrazine->Diimine Aminal Cyclic Aminal Diimine->Aminal Indole Indole Aminal->Indole -NH3

Caption: Key steps of the Fischer indole synthesis mechanism.

Troubleshooting Workflow for Dimer Formation

Troubleshooting_Workflow Start Dimer/Byproduct Formation Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Catalyst Optimize Acid Catalyst (Type and Concentration) Check_Conditions->Catalyst Temperature Optimize Temperature (Lower if tarring occurs) Check_Conditions->Temperature Solvent Screen Solvents Check_Conditions->Solvent One_Pot Consider One-Pot Procedure Check_Conditions->One_Pot Analysis Analyze Product Mixture (TLC, LC-MS, NMR) Catalyst->Analysis Temperature->Analysis Solvent->Analysis One_Pot->Analysis Purification Optimize Purification (Chromatography, Recrystallization) Analysis->Purification Success Desired Indole Obtained Purification->Success

Caption: A logical workflow for troubleshooting dimer and byproduct formation.

References

Removal of unreacted (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride from product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter besides the unreacted starting material?

A1: Besides unreacted this compound, other potential impurities could include side products from the reaction, decomposition products of the hydrazine, and residual solvents. The nature of these impurities will depend on the specific reaction conditions.

Q2: How can I quickly check if my product is contaminated with the hydrazine salt?

A2: A quick method is to perform a thin-layer chromatography (TLC) analysis. Spot your crude product, the this compound starting material, and a co-spot (a mixture of your crude product and the starting material) on a TLC plate. If you observe a spot in your crude product that corresponds to the starting material, it is likely present.

Q3: Is this compound expected to be soluble in water?

A3: Yes, based on the properties of similar phenylhydrazine hydrochloride salts, this compound is expected to be soluble in water and other polar solvents. This property is key for its removal via aqueous extraction.

Troubleshooting Guides

Issue 1: My desired product is a non-polar organic compound, and I need to remove the polar hydrazine salt.

Solution: Liquid-Liquid Extraction

This is the most straightforward method when there is a significant polarity difference between your product and the unreacted hydrazine salt.

  • Experimental Protocol:

    • Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of deionized water or a dilute brine solution.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The this compound will partition into the aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the washing step with fresh water or brine two more times to ensure complete removal of the hydrazine salt.

    • Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

  • Troubleshooting:

    • Emulsion formation: If an emulsion forms at the interface of the two layers, try adding a small amount of brine or waiting for a longer period for the layers to separate.

    • Product is slightly water-soluble: If you suspect your product has some water solubility, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Issue 2: My product is polar and/or water-soluble, making simple extraction ineffective.

Solution 1: Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities. Since this compound is a polar salt, it will have a strong affinity for a polar stationary phase like silica gel.

  • Experimental Protocol:

    • Choose an appropriate solvent system (eluent) by running TLC plates to find a system that moves your product off the baseline (Rf value of ~0.3-0.5) while leaving the hydrazine salt at the baseline (Rf = 0). A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Pack a chromatography column with silica gel.

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

    • Elute the column with your chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Troubleshooting:

    • Hydrazine salt streaking down the column: If the hydrazine salt is not fully retained at the top of the column, you can try using a more polar solvent system to elute your product faster, or add a small amount of a basic modifier like triethylamine to the eluent to neutralize the hydrochloride and reduce its polarity.

Solution 2: Recrystallization

If your product is a solid, recrystallization can be a highly effective purification method.

  • Experimental Protocol:

    • Select a suitable solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the hydrazine salt is either very soluble or insoluble at all temperatures.

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of your product.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals to obtain the purified product.

  • Troubleshooting:

    • Product does not crystallize: The solution may not be saturated enough. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which your product is insoluble).

    • Hydrazine salt co-precipitates: This indicates that the chosen solvent is not ideal. A different solvent system should be explored.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateWater Solubility
This compoundC₇H₁₀ClFN₂O192.62SolidExpected to be soluble
Phenylhydrazine hydrochlorideC₆H₉ClN₂144.60Crystalline SolidSoluble
(4-Methoxyphenyl)hydrazine hydrochlorideC₇H₁₁ClN₂O174.63Crystalline SolidSoluble

Visualizations

Decision-Making Workflow for Purification

Purification_Workflow Purification Method Selection start Crude Product (with unreacted hydrazine salt) product_polarity Is the product soluble in a water-immiscible organic solvent? start->product_polarity extraction Perform Liquid-Liquid Extraction product_polarity->extraction Yes product_solid Is the product a solid? product_polarity->product_solid No end Purified Product extraction->end chromatography Perform Column Chromatography product_solid->chromatography No recrystallization Attempt Recrystallization product_solid->recrystallization Yes chromatography->end recrystallization->end

Caption: A flowchart to guide the selection of an appropriate purification method.

Liquid-Liquid Extraction Workflow

Extraction_Workflow Liquid-Liquid Extraction Process start Start: Crude Product in Organic Solvent add_water Add Water/Brine to Separatory Funnel start->add_water shake Shake and Vent add_water->shake separate Allow Layers to Separate shake->separate drain_aq Drain Aqueous Layer (contains hydrazine salt) separate->drain_aq repeat_wash Repeat Wash with Fresh Water/Brine (2x) drain_aq->repeat_wash repeat_wash->add_water Yes collect_org Collect Organic Layer repeat_wash->collect_org No (Done) dry Dry with Na₂SO₄ collect_org->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end End: Purified Product filter_concentrate->end

Technical Support Center: The Fischer Indole Synthesis with Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the impact of fluorine substituents on the Fischer indole reaction. Below, you will find troubleshooting advice, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

The Impact of Fluorine Substituents on Reaction Rate

The Fischer indole synthesis is a robust method for the synthesis of indoles. However, the reaction rate is sensitive to the electronic properties of the substituents on the phenylhydrazine ring. Generally, electron-donating groups (EDGs) on the aromatic ring of the phenylhydrazine accelerate the reaction, while electron-withdrawing groups (EWGs) decelerate it.[1][2] Fluorine, being an electronegative atom, acts as an electron-withdrawing group through induction, which can pose challenges during the synthesis of fluoroindoles.

Data Presentation: Comparative Reaction Data

The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis, highlighting the impact of electron-donating and electron-withdrawing groups on the reaction outcome.

Phenylhydrazine ReagentCarbonyl CompoundProductCatalyst / SolventTemperature (°C)Reaction TimeYield (%)Reference
Electron-Withdrawing Group
p-Nitrophenylhydrazine HClIsopropyl methyl ketone2,3,3-Trimethyl-5-nitroindolenineAcetic Acid / HClReflux4 hours30[1][3]
p-Nitrophenylhydrazine HCl2-Methylcyclohexanone5-Nitro-substituted indolenineAcetic AcidRefluxNot SpecifiedHigh[1]
4-Cyanophenylhydrazine HCl1,1-dimethoxy-6-chlorohexane3-(4-Chlorobutyl)-5-cyanoindoleEthanol / Water721.1 hours80[1]
Electron-Donating Group
p-Tolylhydrazine HClIsopropyl methyl ketone2,3,3,5-TetramethylindolenineAcetic AcidRoom Temp.Not SpecifiedHigh[1][3]

Note: The data for the p-nitro and p-tolyl substituted phenylhydrazines illustrates the general principle that electron-withdrawing groups often require harsher conditions and may result in lower yields compared to electron-donating groups.[1][3]

Experimental Protocols

Below are generalized experimental protocols for the Fischer indole synthesis. Protocol 1 is a standard procedure, while Protocol 2 is adapted for substrates with electron-withdrawing groups like fluorine, which may require more forcing conditions.

Protocol 1: General Fischer Indole Synthesis

This procedure is suitable for phenylhydrazines with electron-donating or neutral substituents.

Materials:

  • Substituted Phenylhydrazine (1.0 eq)

  • Ketone or Aldehyde (1.1 eq)

  • Acid Catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • In a round-bottom flask, dissolve the phenylhydrazine in the chosen solvent.

  • Add the ketone or aldehyde to the solution and stir at room temperature to form the phenylhydrazone. This can be monitored by Thin Layer Chromatography (TLC).

  • Once the phenylhydrazone formation is complete, add the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Indole Synthesis with Fluorinated Phenylhydrazines

This protocol is adapted for less reactive phenylhydrazines containing electron-withdrawing groups.

Materials:

  • Fluorinated Phenylhydrazine Hydrochloride (1.0 eq)

  • Ketone or Aldehyde (1.1 eq)

  • Strong Acid Catalyst (e.g., a mixture of acetic acid and hydrochloric acid, or a Lewis acid like ZnCl₂)

  • Solvent (e.g., acetic acid or a higher boiling point solvent like toluene)

Procedure:

  • Combine the fluorinated phenylhydrazine hydrochloride and the ketone or aldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux. Due to the decreased reactivity, a higher temperature and longer reaction time may be necessary.

  • Monitor the reaction progress carefully using TLC. Be aware that prolonged heating at high temperatures can lead to decomposition.

  • Once the reaction has reached completion or no further conversion is observed, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the Fischer indole synthesis, with a focus on challenges presented by fluorinated substrates.

Q1: My reaction with a fluorinated phenylhydrazine is not proceeding or is very slow. What can I do?

A1: This is a common issue due to the electron-withdrawing nature of fluorine. Here are several strategies to try:

  • Increase the Temperature: Fluorinated substrates often require more thermal energy to overcome the activation barrier. Consider switching to a higher-boiling solvent if necessary.

  • Use a Stronger Acid Catalyst: A stronger Brønsted acid (like a mixture of acetic and hydrochloric acid) or a more potent Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) can enhance the rate of reaction.[4] The optimal catalyst often needs to be determined empirically.

  • Increase Reaction Time: These reactions may simply require longer reaction times to achieve a reasonable yield. Monitor the reaction by TLC to determine the optimal time and to avoid product decomposition.

  • Ensure Anhydrous Conditions: Water can interfere with the acid catalyst and intermediates. Ensure your reagents and solvent are dry.

Q2: I am observing a low yield of my desired fluoroindole. What are the likely causes and how can I improve it?

A2: Low yields are a frequent challenge in the synthesis of fluoroindoles.[1] Consider the following:

  • Purity of Starting Materials: Ensure your fluorinated phenylhydrazine and carbonyl compound are of high purity. Impurities can lead to side reactions.

  • Product Decomposition: The desired indole product may be unstable under the harsh reaction conditions (high temperature and strong acid). Try to find the minimum temperature and reaction time necessary for the conversion.

  • Side Reactions: The formation of byproducts can consume starting materials. Analyze your crude reaction mixture to identify any major side products, which can provide clues about what is going wrong.

  • Inefficient Cyclization: The key[3][3]-sigmatropic rearrangement and subsequent cyclization may be inefficient.[1] Optimizing the acid catalyst is crucial here.

Q3: I am getting a mixture of regioisomers with my unsymmetrical ketone. How can I improve the selectivity?

A3: The formation of regioisomers is a known issue when using unsymmetrical ketones. The selectivity is influenced by both steric and electronic factors, as well as the acidity of the reaction medium.

  • Choice of Acid: The strength of the acid catalyst can influence the ratio of the enamine intermediates, which in turn affects the product ratio. Experiment with different Brønsted and Lewis acids.

  • Steric Hindrance: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.

Q4: My reaction has failed completely, and I have a complex mixture of products. What could be the reason?

A4: Complete reaction failure can occur, especially with challenging substrates.

  • N-N Bond Cleavage: For certain substitution patterns, a competing reaction involving the cleavage of the N-N bond of the hydrazone intermediate can dominate, preventing indole formation.

  • Instability of Intermediates: The key intermediates in the Fischer indole synthesis may not be stable under your reaction conditions.

  • Consider an Alternative Synthesis: If the Fischer indole synthesis consistently fails, it may be necessary to explore alternative methods for synthesizing your target indole, such as the Bischler-Möhlau, Reissert, or Madelung indole syntheses.

Visualizations

Fischer Indole Reaction Mechanism

Fischer_Indole_Mechanism cluster_0 Phenylhydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization and Aromatization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone -H2O Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Phenylhydrazone Phenylhydrazone_2 Phenylhydrazone Enamine Enamine (Ene-hydrazine) Enamine_2 Enamine Phenylhydrazone_2->Enamine Acid Catalyst (H+) Di_imine Di-imine Intermediate Di_imine_2 Di-imine Enamine_2->Di_imine Cyclized_Intermediate Cyclized Intermediate Indole Indole Cyclized_Intermediate->Indole -NH3, -H+ Di_imine_2->Cyclized_Intermediate Rearomatization Troubleshooting_Workflow start Low Yield of Fluoroindole check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst If purity is high optimize_temp_time Optimize Temperature and Reaction Time optimize_catalyst->optimize_temp_time check_byproducts Analyze for Byproducts optimize_temp_time->check_byproducts consider_alternatives Consider Alternative Synthetic Route check_byproducts->consider_alternatives If side reactions dominate Substituent_Effects substituent Substituent on Phenylhydrazine edg Electron-Donating Group (e.g., -OCH3, -CH3) substituent->edg ewg Electron-Withdrawing Group (e.g., -F, -NO2) substituent->ewg rate_increase Increased Reaction Rate edg->rate_increase rate_decrease Decreased Reaction Rate ewg->rate_decrease milder_conditions Milder Conditions Sufficient rate_increase->milder_conditions harsher_conditions Harsher Conditions Required rate_decrease->harsher_conditions

References

Technical Support Center: The Influence of Methoxy Groups on Hydrazone Intermediate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methoxy-substituted hydrazone intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing that our methoxy-substituted hydrazone is more stable towards hydrolysis at acidic pH than we anticipated. Why might this be the case?

A1: The stability of hydrazones is significantly influenced by the electronic properties of substituents on the aromatic rings. The hydrolysis of hydrazones is an acid-catalyzed process that involves the protonation of the imine nitrogen, followed by a nucleophilic attack of water at the imine carbon.[1][2] A methoxy group (-OCH₃) is a strong electron-donating group through resonance, particularly when located at the para or ortho position of an aromatic ring attached to the hydrazone moiety. This electron-donating effect increases the electron density at the imine nitrogen, making it more basic and seemingly more susceptible to protonation. However, the overall stability is a balance of factors. The electron-donating nature of the methoxy group can also stabilize the hydrazone molecule through resonance, making the C=N bond less electrophilic and therefore less susceptible to nucleophilic attack by water.[2] This increased stability can lead to a slower rate of hydrolysis under acidic conditions compared to hydrazones with electron-withdrawing groups.[2]

Q2: Our reaction to form a hydrazone from an anisaldehyde derivative (methoxy-substituted benzaldehyde) is proceeding slower than with an unsubstituted benzaldehyde. What could be the cause?

A2: The formation of a hydrazone involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde or ketone. The methoxy group, being electron-donating, increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydrazine. Consequently, the rate of hydrazone formation can be slower compared to reactions with unsubstituted or electron-deficient benzaldehydes.

Q3: We are developing a drug-delivery system using a hydrazone linker and need to tune its hydrolysis rate. How does the position of the methoxy group (ortho, meta, or para) affect the stability of the hydrazone intermediate?

A3: The position of the methoxy group is critical in determining its electronic influence and, therefore, the stability of the hydrazone.

  • Para and Ortho Positions: A methoxy group in the para or ortho position exerts a strong electron-donating effect through resonance, which significantly stabilizes the hydrazone linkage and makes it more resistant to hydrolysis.[2]

  • Meta Position: In the meta position, the methoxy group primarily exerts an inductive electron-withdrawing effect, with a much weaker resonance contribution. This can lead to a slight destabilization of the hydrazone compared to the unsubstituted analog, or a less pronounced stabilizing effect than the ortho or para isomers.

Therefore, to achieve a more stable hydrazone linker, placing the methoxy group at the para or ortho position is generally recommended. For a more labile linker, a meta-substituted or unsubstituted aromatic ring would be more appropriate.

Q4: We are struggling to reproduce the synthesis of a 4-methoxybenzoylhydrazone. Can you provide a general protocol?

A4: Certainly. A general and widely used method for the synthesis of 4-methoxybenzoylhydrazones involves the condensation of 4-methoxybenzohydrazide with an appropriate aldehyde or ketone.[3][4] The reaction is typically catalyzed by a small amount of acid. For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.

Data Presentation

The following table summarizes the expected qualitative effects of a methoxy group on the stability of an aromatic hydrazone intermediate based on its position. Quantitative data such as half-life (t½) is highly dependent on the specific molecular structure and reaction conditions (pH, temperature, solvent).

Substituent PositionElectronic EffectExpected Impact on Hydrazone Stability (towards hydrolysis)Rationale
para-MethoxyStrong Electron-Donating (Resonance)Increased StabilityIncreased electron density on the C=N bond reduces its electrophilicity, making it less prone to nucleophilic attack by water.[2]
ortho-MethoxyStrong Electron-Donating (Resonance)Increased StabilitySimilar to the para position, the strong electron-donating effect stabilizes the hydrazone. Steric hindrance may also play a minor role.
meta-MethoxyWeak Inductive Electron-WithdrawingSlightly Decreased or Similar StabilityThe resonance effect is minimal, and the inductive effect can slightly increase the electrophilicity of the C=N bond.
No Methoxy GroupBaselineBaseline StabilityServes as a reference point for comparing the effects of the methoxy substituent.

Experimental Protocols

Protocol 1: General Synthesis of a 4-Methoxybenzoylhydrazone

This protocol describes a general method for the synthesis of a 4-methoxybenzoylhydrazone from 4-methoxybenzohydrazide and an aldehyde.[3][4]

Materials:

  • 4-Methoxybenzohydrazide

  • Aldehyde of interest

  • Methanol (reagent grade)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for workup and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-methoxybenzohydrazide in a suitable volume of methanol.

  • Add 1 equivalent of the desired aldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product, which may precipitate upon cooling, can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure hydrazone.

Protocol 2: Kinetic Analysis of Hydrazone Hydrolysis by UV-Vis Spectroscopy

This protocol outlines a method to determine the hydrolytic stability of a methoxy-substituted hydrazone at a specific pH.

Materials:

  • Purified methoxy-substituted hydrazone

  • Buffer solutions of desired pH (e.g., phosphate buffer for pH 7.4, acetate buffer for acidic pH)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Stock solution of the hydrazone in a suitable organic solvent (e.g., DMSO or methanol)

Procedure:

  • Prepare a series of buffer solutions at the desired pH values.

  • Prepare a concentrated stock solution of the hydrazone in a minimal amount of a water-miscible organic solvent.

  • Set the spectrophotometer to the desired temperature (e.g., 37°C).

  • Determine the λ_max (wavelength of maximum absorbance) of the intact hydrazone and the resulting aldehyde product in the chosen buffer. Select a wavelength where the change in absorbance upon hydrolysis is significant.

  • To initiate the hydrolysis reaction, inject a small aliquot of the hydrazone stock solution into a pre-warmed cuvette containing the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the reaction kinetics.

  • Immediately start monitoring the change in absorbance over time at the selected wavelength.

  • Record the absorbance at regular intervals until the reaction reaches completion or for a sufficient duration to determine the initial rate.

  • The rate of hydrolysis can be determined by plotting the natural logarithm of the absorbance (or a function of absorbance, depending on the reaction order) versus time. The slope of this plot will be related to the observed rate constant (k_obs). The half-life (t½) can then be calculated as ln(2)/k_obs for a first-order reaction.

Mandatory Visualizations

electronic_effect cluster_hydrazone para-Methoxy-Substituted Hydrazone cluster_effects Electronic Effects of Methoxy Group cluster_stability Impact on Stability Hydrazone R-CH=N-NH-Ar-OCH₃ Resonance Resonance Effect (Electron-Donating) Hydrazone->Resonance Inductive Inductive Effect (Electron-Withdrawing) Hydrazone->Inductive Stabilization Increased Stability (Resistance to Hydrolysis) Resonance->Stabilization Dominant Effect at para/ortho Destabilization Decreased Stability (Facilitated Hydrolysis) Inductive->Destabilization Dominant Effect at meta

Caption: Electronic effects of the methoxy group on hydrazone stability.

experimental_workflow Start Start: Purified Hydrazone Prepare_Solutions Prepare Stock Solution and pH Buffers Start->Prepare_Solutions Spectrophotometer_Setup Set Spectrophotometer (Temperature, Wavelength) Prepare_Solutions->Spectrophotometer_Setup Initiate_Reaction Initiate Hydrolysis (Inject Stock into Buffer) Spectrophotometer_Setup->Initiate_Reaction Monitor_Absorbance Monitor Absorbance vs. Time Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis: Plot ln(Abs) vs. Time Monitor_Absorbance->Data_Analysis Calculate_Kinetics Calculate Rate Constant (k) and Half-life (t½) Data_Analysis->Calculate_Kinetics End End: Stability Data Calculate_Kinetics->End

Caption: Workflow for kinetic analysis of hydrazone hydrolysis.

References

Technical Support Center: Fischer Indole Synthesis with Fluorinated Hydrazines in Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing alternative solvents for the Fischer indole synthesis with fluorinated hydrazines. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Acidity of the Medium The Fischer indole synthesis is acid-catalyzed.[1] Fluorinated hydrazines, being electron-deficient, can be less reactive and may require stronger acidic conditions. When using ionic liquids or deep eutectic solvents, ensure they are sufficiently acidic or add a co-catalyst. For instance, protonic ionic liquids can act as both solvent and catalyst. If using neutral ionic liquids or deep eutectic solvents, consider the addition of a compatible Brønsted or Lewis acid.
Decomposition of Starting Materials or Product High temperatures can lead to the formation of tars and polymers, reducing the yield.[2] It is advisable to start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and lead to improved yields in shorter reaction times.[3]
N-N Bond Cleavage With electron-rich substituents, heterolytic cleavage of the N-N bond can compete with the desired[4][4]-sigmatropic rearrangement. While fluorinated hydrazines are electron-poor, unforeseen electronic effects from the rest of the molecule could promote this side reaction. If N-N cleavage is suspected, consider using a milder acid catalyst or lower reaction temperatures.[5]
Poor Solubility of Hydrazine Salt In aqueous conditions, the hydrochloride salt of the phenylhydrazine is often used.[6] If the fluorinated hydrazine salt has poor solubility in the chosen alternative solvent, this can hinder the reaction. Consider screening different counter-ions or using a co-solvent to improve solubility.
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Regioisomer Formation with Unsymmetrical Ketones When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. The product ratio can be influenced by the acidity of the medium and steric factors. A careful selection of the acidic catalyst and reaction temperature may favor the formation of one regioisomer.
Aldol Condensation The starting ketone or aldehyde can undergo self-condensation under acidic conditions, especially at elevated temperatures.[2] To minimize this, a one-pot procedure where the hydrazone is formed in situ followed by indolization without delay can be beneficial.[7]
Friedel-Crafts Type Reactions If the aromatic ring of the hydrazine or the carbonyl compound is highly activated, Friedel-Crafts-type side reactions can occur.[2] The use of a less acidic catalyst or milder reaction conditions can help to suppress these unwanted reactions.

Frequently Asked Questions (FAQs)

Q1: Are fluorinated hydrazines stable under the acidic conditions of the Fischer indole synthesis?

A1: Yes, N-trifluoromethyl (N-CF3) hydrazines have been shown to be remarkably robust and compatible with the highly acidic conditions required for the Fischer indole synthesis.[8][9] They have been successfully used with sulfuric acid as a catalyst in methanol at elevated temperatures.[8]

Q2: What are the main advantages of using alternative solvents like ionic liquids or deep eutectic solvents for this reaction?

A2: Alternative solvents offer several potential benefits, including:

  • Greener Chemistry: Many ionic liquids and deep eutectic solvents are biodegradable, have low volatility, and are non-flammable, making them more environmentally friendly than traditional organic solvents.

  • Enhanced Reactivity: Some ionic liquids can act as both the solvent and the catalyst, potentially accelerating the reaction rate.[10]

  • Simplified Product Isolation: The low volatility of these solvents can simplify product recovery. In some cases, the product may precipitate from the solvent upon cooling, allowing for easy separation by filtration.[6]

  • Catalyst/Solvent Recyclability: Ionic liquids and deep eutectic solvents can often be recovered and reused, which reduces waste and cost.

Q3: Can water be used as a solvent for the Fischer indole synthesis with fluorinated hydrazines?

A3: While the Fischer indole synthesis has been successfully performed in water with non-fluorinated hydrazines, its success with fluorinated analogs may be limited.[6] The reaction in water often relies on the use of hydrochloride salts of the reactants in boiling water.[6] However, the synthesis may fail with substrates containing strongly electron-withdrawing groups, which is a characteristic of many fluorinated hydrazines.[6] Careful optimization of the pH and temperature would be necessary.

Q4: How can I purify my fluorinated indole product when using a non-volatile solvent like an ionic liquid?

A4: Purification can be challenging due to the non-volatile nature of the solvent. Consider the following strategies:

  • Extraction: After reaction completion, it may be possible to extract the product into a conventional organic solvent, leaving the ionic liquid or deep eutectic solvent behind.

  • Precipitation: If the product is a solid and insoluble in a particular solvent in which the ionic liquid or deep eutectic solvent is soluble, precipitation can be an effective method.

  • Chromatography: While direct loading of the reaction mixture onto a silica gel column may be problematic, an initial extraction or precipitation step can make chromatographic purification more feasible. Alternative chromatographic techniques like reverse-phase chromatography could also be explored.[2]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the Fischer indole synthesis in various solvent systems.

Table 1: Fischer Indole Synthesis of N-Trifluoromethyl Hydrazines in a Conventional Solvent

HydrazineKetone/AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1-(4-bromophenyl)-1-(trifluoromethyl)hydrazineCyclohexanoneH₂SO₄Methanol80489[8]
1-phenyl-1-(trifluoromethyl)hydrazineCyclohexanoneH₂SO₄Methanol80486[8]

Table 2: Fischer Indole Synthesis in a Deep Eutectic Solvent (DES)

HydrazineCarbonyl CompoundDESTemperature (°C)Time (h)Yield (%)Reference
(4-(1,2,4-triazol-1-ylmethyl)phenyl)hydrazine3,3-dimethoxy-N,N-dimethylpropan-1-amineCholine chloride-Urea70189[11]
(4-methoxyphenyl)hydrazine3,3-dimethoxy-N,N-dimethylpropan-1-amineCholine chloride-Urea70188[11]
Phenylhydrazine3,3-dimethoxy-N,N-dimethylpropan-1-amineCholine chloride-Urea70184[11]

Table 3: Fischer Indole Synthesis in Water

HydrazineKetoneConditionsYield (%)Reference
Phenylhydrazine hydrochlorideNaltrexone hydrochlorideBoiling water92[6]
(4-Methoxyphenyl)hydrazine hydrochlorideNaltrexone hydrochlorideBoiling water95[6]
(4-Chlorophenyl)hydrazine hydrochlorideNaltrexone hydrochlorideBoiling water88[6]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with N-Trifluoromethyl Hydrazines in Methanol

This protocol is adapted from the synthesis of N-CF3 indoles.[8]

  • To a solution of the N-trifluoromethyl hydrazine (1.0 eq) and the desired ketone or aldehyde (2.0 eq) in methanol, add sulfuric acid (H₂SO₄) as the catalyst.

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Indole Synthesis in a Deep Eutectic Solvent (Choline chloride-Urea)

This protocol is based on the synthesis of rizatriptan analogues.[11]

  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a homogeneous liquid is formed.

  • To the deep eutectic solvent, add the phenylhydrazine derivative (1.0 eq) and the carbonyl compound (1.0 eq).

  • Heat the reaction mixture at 70 °C for 1 hour, or until the reaction is complete as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture. The deep eutectic solvent will dissolve in the aqueous layer.

  • The product, if solid, can be isolated by filtration. If the product is an oil, extract with a suitable organic solvent.

  • Wash the isolated product or organic extracts with water to remove any residual deep eutectic solvent.

  • Further purify the product by recrystallization or column chromatography if necessary.

Protocol 3: General Procedure for Fischer Indole Synthesis in Water

This protocol is adapted from the synthesis of naltrindole analogues.[6]

  • In a round-bottom flask, dissolve the hydrazine hydrochloride salt (1.0-1.1 eq) and the ketone (1.0 eq) in water.

  • Heat the mixture to reflux (100 °C) and maintain for the required reaction time (typically several hours).

  • Monitor the reaction by TLC. The product may precipitate out of the solution as the reaction progresses.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product thoroughly with water to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum.

Visualizations

Fischer_Indole_Synthesis_Workflow Start Start: Arylhydrazine & Ketone/Aldehyde Hydrazone Hydrazone Formation (Acid Catalyst) Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Indole Indole Product Cyclization->Indole

Caption: General workflow of the Fischer indole synthesis.

Troubleshooting_Logic Start Low/No Yield Check_Acidity Is the medium sufficiently acidic? Start->Check_Acidity Check_Temp Is the temperature too high? Check_Acidity->Check_Temp Yes Increase_Acidity Increase acidity or add a co-catalyst Check_Acidity->Increase_Acidity No Check_NN_Cleavage Is N-N bond cleavage a possibility? Check_Temp->Check_NN_Cleavage No Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Milder_Conditions Use milder acid/ lower temperature Check_NN_Cleavage->Milder_Conditions Yes Proceed Reaction proceeds Check_NN_Cleavage->Proceed No Increase_Acidity->Proceed Lower_Temp->Proceed Milder_Conditions->Proceed

Caption: Troubleshooting logic for low-yield reactions.

References

Validation & Comparative

NMR and mass spectrometry data of indoles from (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed comparison of analytical data from different synthetic routes is crucial for product validation, impurity profiling, and process optimization. This guide aims to provide a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for an indole synthesized from (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride. However, a comprehensive search of available scientific literature did not yield a complete dataset for a specific indole derivative from this precursor to allow for a direct comparison with an alternative synthetic method.

This guide will instead focus on providing the foundational knowledge for such a comparison, including the general synthetic pathway, expected spectroscopic characteristics, and a framework for analysis, should the data become available.

Primary Synthetic Route: Fischer Indole Synthesis

The most probable synthetic route to an indole from this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of the hydrazine with an aldehyde or ketone, followed by cyclization and aromatization. For instance, the reaction with cyclohexanone would be expected to yield 6-fluoro-8-methoxy-2,3,4,9-tetrahydro-1H-carbazole.

Experimental Workflow: Fischer Indole Synthesis

The general workflow for this synthesis is depicted below. The process begins with the formation of a hydrazone from the reaction of (2-Fluoro-4-methoxyphenyl)hydrazine with a ketone (e.g., cyclohexanone). This intermediate then undergoes an acid-catalyzed intramolecular rearrangement and cyclization to form the tetrahydrocarbazole product.

Fischer_Indole_Synthesis Start (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride Reaction1 Hydrazone Formation Start->Reaction1 Ketone Cyclohexanone Ketone->Reaction1 Intermediate Hydrazone Intermediate Reaction1->Intermediate Reaction2 Acid-Catalyzed Cyclization (e.g., Polyphosphoric Acid) Intermediate->Reaction2 Product 6-Fluoro-8-methoxy-2,3,4,9-tetrahydro-1H-carbazole Reaction2->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

A Comparative Guide to the Characterization of 5-Fluoro-7-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-fluoro-7-methoxyindole derivatives, focusing on their synthesis, physicochemical properties, and potential as anticancer agents. Due to the limited availability of direct comparative studies on this specific class of compounds, this guide draws upon data from structurally related fluorinated and methoxylated indole analogs to infer structure-activity relationships (SAR) and biological potential. The inclusion of fluorine and methoxy groups on the indole scaffold is a recognized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.[1]

Synthesis of 5-Fluoro-7-Methoxyindole Derivatives

The synthesis of 5-fluoro-7-methoxyindole derivatives can be achieved through established indole synthesis methodologies. The choice of starting materials is crucial and depends on the desired substitution pattern.

Key Synthetic Strategies:

  • Fischer Indole Synthesis : This method involves the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. For the synthesis of a 5-fluoro-7-methoxyindole core, a (4-fluoro-2-methoxyphenyl)hydrazine would be a key intermediate.

  • Leimgruber-Batcho Indole Synthesis : This is a versatile method that is well-suited for the synthesis of substituted indoles. The synthesis typically begins with a substituted o-nitrotoluene which is converted to an enamine, followed by reductive cyclization. For a 5-fluoro-7-methoxyindole, the synthesis could start from 1-fluoro-3-methoxy-2-methyl-5-nitrobenzene.

A general workflow for the synthesis of a 5-fluoro-7-methoxyindole scaffold is depicted below.

Synthetic Workflow General Synthetic Workflow for 5-Fluoro-7-Methoxyindole Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_derivatization Derivatization Substituted Phenylhydrazine Substituted Phenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis Substituted Phenylhydrazine->Fischer Indole Synthesis Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Fischer Indole Synthesis 5-Fluoro-7-Methoxyindole Core 5-Fluoro-7-Methoxyindole Core Fischer Indole Synthesis->5-Fluoro-7-Methoxyindole Core Further Functionalization Further Functionalization 5-Fluoro-7-Methoxyindole Core->Further Functionalization

Caption: General Synthetic Workflow for 5-Fluoro-7-Methoxyindole Derivatives

Comparative Anticancer Activity

While specific data for 5-fluoro-7-methoxyindole derivatives is not abundant, the anticancer potential of fluorinated and methoxylated indoles has been investigated. The tables below summarize the in vitro anticancer activity of various substituted indole derivatives against a panel of human cancer cell lines. This data provides a basis for understanding the potential efficacy of 5-fluoro-7-methoxyindole analogs.

Table 1: Comparative in vitro Anticancer Activity of Substituted Indole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Indole-Chalcone Derivative 12 Indole linked to chalconeMultiple cancer cell lines0.22 - 1.80[2]
2,5-disubstituted indole 2c 2,5-disubstitutionHepG213.21 ± 0.30[3]
2,5-disubstituted indole 3b 2,5-disubstitutionA5490.48 ± 0.15[3]
Indole-based Bcl-2 Inhibitor U2 Indole-based scaffoldMCF-71.2 ± 0.02[4]
Indole-based 1,3,4-Oxadiazole 2e Indole-based scaffoldHCT1166.43 ± 0.72[5]
Indole-based 1,3,4-Oxadiazole 2e Indole-based scaffoldA5499.62 ± 1.14[5]

Table 2: Anticancer Activity of 5-Fluoro-2-Oxindole Derivatives (Structurally Related Analogs)

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3d 5-Fluoro-2-oxindole derivativeα-glucosidase inhibition56.87 ± 0.42[4]
3f 5-Fluoro-2-oxindole derivativeα-glucosidase inhibition49.89 ± 1.16[4]
3i 5-Fluoro-2-oxindole derivativeα-glucosidase inhibition35.83 ± 0.98[4]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights:

  • Fluorine Substitution : The incorporation of a fluorine atom, particularly at the C5 position of the indole ring, is often associated with enhanced biological activity. This is attributed to fluorine's ability to increase metabolic stability and alter the electronic properties of the molecule.

  • Methoxy Substitution : A methoxy group, particularly at the C7 position, can influence the molecule's lipophilicity and hydrogen bonding capacity, which can in turn affect its interaction with biological targets.

  • Substituents at Other Positions : The nature and position of other substituents on the indole ring play a crucial role in determining the anticancer potency. For instance, substitutions at the N1 and C3 positions have been shown to significantly modulate activity.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anticancer activity of 5-fluoro-7-methoxyindole derivatives.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Materials :

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 5-Fluoro-7-methoxyindole derivatives

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

    • Prepare serial dilutions of the test compounds in the complete medium.

    • Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours.[7]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[6][7]

    • Calculate the percentage of cell viability and determine the IC50 value.[7]

MTT Assay Workflow MTT Assay Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Caption: MTT Assay Experimental Workflow

2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

  • Materials :

    • Human cancer cell line

    • Complete cell culture medium

    • 5-Fluoro-7-methoxyindole derivatives

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure :

    • Seed cells in 6-well plates and allow them to attach overnight.[7]

    • Treat the cells with various concentrations of the test compounds for 24 hours.[7]

    • Harvest the cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol.[7]

    • Wash the fixed cells with PBS to remove ethanol.[6]

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.[6][7]

    • Analyze the cell cycle distribution using a flow cytometer.[7]

Signaling Pathways

Indole derivatives are known to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. The diagram below illustrates a simplified representation of key signaling pathways that are often targeted by indole-based anticancer agents.

Signaling Pathways Potential Signaling Pathways Targeted by Indole Derivatives Indole Derivative Indole Derivative Receptor Tyrosine Kinases Receptor Tyrosine Kinases Indole Derivative->Receptor Tyrosine Kinases Inhibition Apoptosis Apoptosis Indole Derivative->Apoptosis Induction PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases->PI3K/Akt/mTOR Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinases->MAPK/ERK Pathway Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt/mTOR Pathway->Cell Survival MAPK/ERK Pathway->Cell Proliferation

Caption: Potential Signaling Pathways Targeted by Indole Derivatives

References

A Comparative Yield Analysis of the Fischer Indole Synthesis with Diverse Hydrazine Substituents

Author: BenchChem Technical Support Team. Date: December 2025

The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, provides a versatile pathway to the indole nucleus, a core scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[1] The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the reaction's efficiency, often dictating the necessary reaction conditions and ultimately, the yield of the desired indole product.[1] This guide presents a comparative analysis of product yields in the Fischer indole synthesis using various substituted hydrazines, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Influence of Hydrazine Substituents on Reaction Yield

The electronic properties of substituents on the phenylhydrazine ring significantly influence the facility of the key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.[1]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This increased electron density facilitates the[2][2]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring. This makes the rearrangement more challenging, often necessitating harsher reaction conditions such as stronger acids and higher temperatures, which may result in lower yields.[1]

The following table summarizes the yields of the Fischer indole synthesis with various substituted phenylhydrazines. It is important to note that the reaction conditions are not identical across all entries, which can also influence the yield.

Comparative Yield Data

Phenylhydrazine SubstituentCarbonyl CompoundCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
UnsubstitutedAcetoneZinc Chloride180Not Specified55[No specific citation found]
4-Methyl (p-tolylhydrazine)Isopropyl methyl ketoneAcetic AcidReflux2.25High Yield[1]
4-MethoxyPropiophenoneOxalic acid, dimethylureaNot SpecifiedNot Specified79[2]
4-NitroIsopropyl methyl ketoneAcetic Acid/HClReflux430[1][3]
4-ChloroPropiophenoneOxalic acid, dimethylureaNot SpecifiedNot SpecifiedLow Conversion[2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of indoles using different substituted hydrazines.

General Laboratory Procedure for Fischer Indole Synthesis[1]
  • Phenylhydrazone Formation (Optional Isolation):

    • In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not already used as the solvent.

    • Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).

  • Indolization:

    • Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or continue with acetic acid) to the phenylhydrazone mixture.

    • Heat the reaction mixture to the appropriate temperature (ranging from 80°C to 180°C or higher).

    • Monitor the reaction by TLC. Reaction times can vary from a few minutes to several hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Synthesis of 2,3,3,5-Tetramethylindolenine from p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone[4]
  • Materials:

    • p-Tolylhydrazine hydrochloride (1.62 mmol)

    • Isopropyl methyl ketone (1.62 mmol)

    • Glacial acetic acid (2 g, ~0.03 mol)

    • 1 M Sodium hydroxide solution

    • Dichloromethane or Chloroform for extraction

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.

    • Add glacial acetic acid to the mixture.

    • Reflux the mixture with stirring for 2.25 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with 1 M sodium hydroxide solution.

    • Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by passing it through a short silica gel column to yield the product.

Synthesis of 2,3,3-Trimethyl-5-nitroindolenine from p-Nitrophenylhydrazine Hydrochloride and Isopropyl Methyl Ketone[3]
  • Procedure:

    • p-Nitrophenylhydrazine hydrochloride and isopropyl methyl ketone were reacted in a binary mixture of acetic acid and hydrochloric acid.

    • The mixture was heated for 4 hours.

    • After extraction, the product was obtained with a 30% yield. (Note: a reaction in only acetic acid at reflux for 1.5 hours resulted in a very low yield of 10%).

Visualizing the Process and Influences

The following diagrams, generated using Graphviz, illustrate the general workflow for a comparative yield analysis and the mechanistic pathway of the Fischer indole synthesis, highlighting the impact of substituents.

G cluster_workflow Comparative Yield Analysis Workflow start Select Substituted Hydrazines (e.g., EDG vs. EWG) reaction Perform Fischer Indole Synthesis start->reaction ketone Select a Common Carbonyl Compound ketone->reaction conditions Define Standardized Reaction Conditions (Catalyst, Solvent, Temp.) conditions->reaction analysis Analyze Product Yields (e.g., GC, HPLC, NMR) reaction->analysis comparison Compare Yields and Draw Conclusions analysis->comparison

Caption: Workflow for a comparative yield analysis of the Fischer indole synthesis.

G cluster_mechanism Fischer Indole Synthesis Mechanism and Substituent Effects cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product cluster_substituent_effects Substituent Effects on Rearrangement hydrazine Substituted Phenylhydrazine hydrazone Phenylhydrazone hydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone enehydrazine Ene-hydrazine hydrazone->enehydrazine Tautomerization diimine Di-imine Intermediate enehydrazine->diimine [3,3]-Sigmatropic Rearrangement edg EDG ewg EWG indole Substituted Indole diimine->indole Cyclization & -NH3 yield_high Higher Yield edg->yield_high yield_low Lower Yield ewg->yield_low

Caption: Mechanism of the Fischer indole synthesis and the influence of substituents.

References

Brønsted vs. Lewis Acids: A Comparative Guide for the Synthesis of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride Derived Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated indole derivatives, the choice of an acid catalyst is a critical parameter influencing reaction efficiency and yield. This guide provides a comparative overview of the efficacy of Brønsted and Lewis acids in the Fischer indole synthesis of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride, a key precursor for various pharmacologically active molecules.

The Fischer indole synthesis, a venerable and versatile method for constructing the indole nucleus, can be effectively catalyzed by both Brønsted and Lewis acids. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of this compound with an appropriate ketone or aldehyde. The selection of the acid catalyst can significantly impact the reaction rate, yield, and in some cases, the regioselectivity of the final indole product.

While specific comparative studies on the efficacy of a wide range of Brønsted and Lewis acids for the cyclization of this compound are not extensively documented in publicly available literature, general principles of the Fischer indole synthesis allow for an informed discussion of the expected performance of representative catalysts from each class.

Data Presentation: A Comparative Overview

Due to the lack of direct comparative experimental data for this compound, the following table presents a generalized comparison based on typical outcomes in Fischer indole syntheses with similarly substituted phenylhydrazines. The expected product from the reaction with a generic ketone (e.g., acetone) would be a 6-fluoro-4-methoxy-substituted indole.

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsExpected YieldRemarks
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)High temperature (reflux in solvents like toluene or ethanol)Moderate to GoodCommonly used, cost-effective, and relatively easy to handle. Reaction times can be several hours.
Brønsted Acid Sulfuric Acid (H₂SO₄)Often used in a mixture with a solvent like ethanol; requires careful temperature control.Moderate to GoodStrong acid that can lead to side reactions or degradation if not used judiciously.
Lewis Acid Zinc Chloride (ZnCl₂)Can be used in milder conditions, sometimes even solvent-free.[1]Good to ExcellentA very common and effective catalyst for the Fischer indole synthesis. Anhydrous conditions are often preferred.
Lewis Acid Boron Trifluoride Etherate (BF₃·OEt₂)Typically used in aprotic solvents at moderate temperatures.Good to ExcellentA powerful Lewis acid that can promote efficient cyclization, but is sensitive to moisture.

Note: The yields and optimal conditions are highly dependent on the specific carbonyl compound used, the solvent, and the reaction scale. The information presented here is for illustrative purposes and should be optimized for a specific synthetic target.

Experimental Protocols

The following are representative experimental protocols for the Fischer indole synthesis using a Brønsted acid (p-TsOH) and a Lewis acid (ZnCl₂). These protocols are based on general procedures and should be adapted and optimized for the specific reaction of this compound.

Protocol 1: Fischer Indole Synthesis using p-Toluenesulfonic Acid (Brønsted Acid)

Materials:

  • This compound

  • Ketone or aldehyde (e.g., acetone, 1.1 equivalents)

  • p-Toluenesulfonic acid monohydrate (catalytic to stoichiometric amount)

  • Toluene or Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the ketone/aldehyde (1.1 eq) in toluene or ethanol.

  • Add p-toluenesulfonic acid monohydrate (e.g., 0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Indole Synthesis using Zinc Chloride (Lewis Acid)

Materials:

  • This compound

  • Ketone or aldehyde (e.g., acetone, 1.1 equivalents)

  • Anhydrous Zinc Chloride (catalytic to stoichiometric amount)

  • Ethanol or solvent-free

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the ketone/aldehyde (1.1 eq).

  • Add anhydrous zinc chloride (e.g., 1.2 eq).

  • The reaction can be heated in a solvent such as ethanol or, in some cases, heated neat (solvent-free) with careful temperature control.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Fischer Indole Synthesis: General Workflow

The following diagram illustrates the general experimental workflow for the Fischer indole synthesis, applicable to both Brønsted and Lewis acid-catalyzed reactions.

Fischer_Indole_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start: (2-Fluoro-4-methoxyphenyl)hydrazine HCl + Carbonyl Compound catalyst Add Acid Catalyst (Brønsted or Lewis) start->catalyst heating Heat Reaction Mixture (Monitor by TLC) catalyst->heating quench Quench Reaction heating->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Isolate Pure Indole Product chromatography->product

Caption: General experimental workflow for the Fischer indole synthesis.

Signaling Pathways: The Catalytic Cycle

The mechanism of the Fischer indole synthesis involves a series of acid-catalyzed steps, including the formation of a hydrazone, tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia. Both Brønsted and Lewis acids facilitate these transformations.

Fischer_Indole_Mechanism Hydrazine (2-Fluoro-4-methoxyphenyl)hydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Carbonyl Ketone / Aldehyde Carbonyl->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Acid-catalyzed Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid-catalyzed Cyclization Cyclization & Aromatization Rearrangement->Cyclization Acid-catalyzed Indole 6-Fluoro-4-methoxy-1H-indole Cyclization->Indole Elimination of NH₃ Catalyst H⁺ (Brønsted Acid) or Lewis Acid Catalyst->Hydrazone Catalyst->Enamine Catalyst->Rearrangement Catalyst->Cyclization

Caption: Simplified mechanism of the Fischer indole synthesis.

References

A Comparative Spectroscopic Guide to Fluorinated and Non-Fluorinated Methoxy-Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules, such as those containing the indole scaffold, is a widely adopted strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. This guide provides a detailed spectroscopic comparison of fluorinated methoxy-indoles with their non-fluorinated analogs, supported by experimental data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The introduction of a fluorine atom to the indole ring significantly influences its electronic environment, leading to characteristic shifts in spectroscopic data. The following tables summarize the key spectroscopic parameters for representative fluorinated and non-fluorinated methoxy- and methyl-substituted indoles, allowing for a direct comparison.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data of Substituted Indoles

CompoundPosition¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Reference
5-Fluoro-3-methyl-1H-indole 5-F7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H)158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70-125.24[1]
6-Fluoro-3-methyl-1H-indole 6-F7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72-121.75[1]
5-Methoxy-3-methyl-1H-indole 5-OCH₃7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H)154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81N/A[1]

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

CompoundIR (cm⁻¹)UV-Vis (λmax, nm)Reference
5-Methoxy-1H-indole-2-carboxylic acid 3381 (N-H), 2994-2839 (C-H), 1695 (C=O), 1259 (C-O)Not specified[2][3][4]
Indole (general) ~3400 (N-H), ~3100-3000 (Ar C-H), ~1600-1450 (C=C)~270-290
Fluorinated Indoles (general) C-F stretching bands typically appear in the 1400-1000 cm⁻¹ region.The introduction of fluorine can cause shifts in the absorption maxima.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. Below are representative protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • Instrumentation: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[1]

    • ¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak.

    • ¹³C NMR: Spectra are recorded with proton decoupling.

    • ¹⁹F NMR: Chemical shifts are reported relative to an external standard such as CFCl₃ (δ 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

    • Parameters: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: The sample is dissolved in a suitable UV-grade solvent, such as methanol or ethanol, to a concentration that gives an absorbance reading within the linear range of the instrument (typically below 1.5).

  • Data Acquisition:

    • Instrumentation: A UV-Vis spectrophotometer is used.

    • Parameters: The spectrum is recorded over a wavelength range of approximately 200-800 nm. The solvent is used as a blank.

Visualizations

Workflow for Spectroscopic Analysis of Novel Fluorinated Methoxy-Indoles

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized fluorinated methoxy-indole, from initial purity assessment to detailed structural elucidation and comparison with its non-fluorinated analog.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_initial_characterization Initial Characterization cluster_spectroscopic_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Synthesis_F Synthesize Fluorinated Methoxy-Indole Purity Purity Assessment (e.g., LC-MS, TLC) Synthesis_F->Purity Synthesis_NF Synthesize Non-Fluorinated Methoxy-Indole Analog Synthesis_NF->Purity Comparative_Analysis Comparative Analysis with Non-Fluorinated Analog Synthesis_NF->Comparative_Analysis NMR NMR Spectroscopy (1H, 13C, 19F) Purity->NMR IR IR Spectroscopy Purity->IR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis Fluorescence Fluorescence Spectroscopy Purity->Fluorescence Structure_Elucidation Structural Elucidation of Fluorinated Indole NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation Fluorescence->Structure_Elucidation Structure_Elucidation->Comparative_Analysis Report Generate Comparison Guide Comparative_Analysis->Report

Caption: Workflow for the spectroscopic analysis of fluorinated methoxy-indoles.

This guide highlights the key spectroscopic differences between fluorinated and non-fluorinated methoxy-indoles, providing a foundational resource for researchers in the field. The presented data and protocols facilitate the characterization and comparison of these important classes of molecules.

References

A Researcher's Guide to Purity Analysis of Synthesized Indoles by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical step in the characterization of synthesized indoles, a class of heterocyclic compounds integral to pharmaceuticals, agrochemicals, and materials science. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the target indole from process-related impurities and degradation products.[1][2] This guide provides a comparative overview of common HPLC methods and other analytical techniques, supported by experimental protocols and data to aid researchers in selecting and implementing the most suitable purity analysis strategy.

Comparative Analysis of Analytical Techniques

While HPLC is the gold standard for the purity assessment of non-volatile compounds like indoles, other techniques can serve complementary roles.[2][3] Reversed-phase HPLC (RP-HPLC) is the most common mode used for indole analysis, separating compounds based on their hydrophobicity.[1]

Technique Principle Primary Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phase.[3]Quantification of the main component and known impurities.[3]High resolution, sensitivity, and quantitative accuracy.[2]Higher cost of instrumentation and more complex method development.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.High sensitivity and structural elucidation of impurities.Not suitable for non-volatile or thermally labile indoles.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.[3]Absolute quantification without the need for identical reference standards.[3]Provides structural information and absolute purity.Lower sensitivity compared to HPLC; complex spectra for mixtures.[4]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Rapid, qualitative screening of reaction progress and impurity profiles.[5]Simple, fast, and low cost.Low resolution and not quantitative.[2]

Experimental Protocols for HPLC Purity Analysis

The following protocols outline standard procedures for the purity analysis of synthesized indoles using RP-HPLC.

Protocol 1: General Purity Assessment of a Novel Synthesized Indole

This protocol provides a general method that can be optimized for specific indole derivatives.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: A typical starting point is 80% A and 20% B, ramping to 100% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 280 nm, as indoles typically exhibit strong absorbance at this wavelength.[6][7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized indole.[1]

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask and dilute to the mark to achieve a concentration of ~1.0 mg/mL.[1]

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.[2]

    • Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Data Analysis:

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Protocol 2: Simultaneous Determination of Multiple Indolic Compounds

This method is suitable for analyzing a mixture of indoles, for instance, in a reaction mixture or a biological sample.[8][9]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and a fluorescence detector for enhanced sensitivity.[8][9]

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column.[8]

    • Mobile Phase A: 2.5:97.5 (v/v) acetic acid in water, pH 3.8.[9]

    • Mobile Phase B: 80:20 (v/v) acetonitrile in water.[9]

    • Gradient Elution: A gradient from 20% B to 100% B is employed to separate compounds with varying polarities.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm.[8][9]

  • Sample Preparation:

    • For culture supernatants, a simple centrifugal filtration step using a 3-kDa cut-off membrane can be used.[9]

    • For synthesized mixtures, dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

Visualizing the Workflow and Context

To better understand the process, the following diagrams illustrate the experimental workflow for HPLC analysis and a relevant biological pathway involving indoles.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Synthesized Indole dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV or Fluorescence Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Analysis of Synthesized Indoles.

Indole and its derivatives are not only important synthetic targets but also play crucial roles in biological systems. For instance, indole-3-acetic acid is a key plant hormone (auxin), and tryptophan metabolism in the gut microbiota can produce various immunomodulatory indole derivatives.[10]

signaling_pathway cluster_synthesis Tryptophan Metabolism cluster_signaling Auxin Signaling Trp Tryptophan IPA Indole-3-pyruvic acid Trp->IPA IAA Indole-3-acetic acid (Auxin) IPA->IAA TIR1 TIR1/AFB Receptor IAA->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Gene_Exp Gene Expression ARF->Gene_Exp Activates

Caption: Simplified Tryptophan to Auxin Biosynthesis and Signaling Pathway.

References

Comparative Analysis of the Biological Activity of Indole Derivatives Analogous to those from (2-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the potential biological activities of fluorinated and methoxylated indole derivatives, providing a comparative framework in the absence of specific data for indoles derived from (2-fluoro-4-methoxyphenyl)hydrazine hydrochloride.

Antimicrobial Activity

Indole derivatives are a well-established class of antimicrobial agents. The introduction of specific substituents on the indole core can significantly modulate their activity against a range of bacterial and fungal pathogens.

Comparison of Antimicrobial Potency

The following table summarizes the minimum inhibitory concentration (MIC) values of various substituted indole derivatives against different microbial strains. This data, gathered from multiple studies, allows for a comparison of the efficacy of different substitution patterns on the indole ring.

Compound TypeSubstitutionTest OrganismMIC (µg/mL)Reference
Indole-hydrazone4-FluorophenylMethicillin-resistant Staphylococcus aureus (MRSA)1[1]
Indole-hydrazone-Staphylococcus aureus6.25[1]
Indole-triazole conjugate3,4-DichlorobenzylCandida albicans2[2]
Indole-triazole conjugatePhenylBacillus subtilis250-500[2]
Indole derivative-Escherichia coli3.125-50[3]
Indole derivative-Candida krusei3.125-50[3]

Anticancer Activity

The indole scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer cell proliferation and survival.

Comparative Cytotoxicity of Indole Derivatives

The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the cytotoxic potential of a compound. The table below presents the IC50 values of different indole derivatives against various cancer cell lines.

Compound TypeSubstitutionCancer Cell LineIC50 (µM)Reference
Indole hydrazide derivative-MCF-7 (Breast)3.01[4]
Betulin-hydrazide-hydrazone-HepG2 (Liver)9.27[4]
Betulin-hydrazide-hydrazone-MCF-7 (Breast)8.87[4]
Substituted-N-benzyl-1H-indole-2-carbohydrazide-MCF-7 (Breast)11.5[5]
Substituted-N-benzyl-1H-indole-2-carbohydrazide-HCT116 (Colon)9.16[5]

Anti-inflammatory Activity

Indole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Comparative Anti-inflammatory Efficacy

The anti-inflammatory potential of indole derivatives can be assessed using in vivo models such as the carrageenan-induced paw edema test, which measures the inhibition of inflammation.

Compound TypeSubstitutionAssayInhibition (%)Time PointReference
Indole Schiff base3-NitrophenylCarrageenan-induced paw edema61.992 h[6]
Indole Schiff base3,4-DimethoxyphenylCarrageenan-induced paw edema61.472 h[6]
Indole Schiff base2,4,5-TrimethoxyphenylCarrageenan-induced paw edema62.692 h[6]
Indomethacin (Reference)-Carrageenan-induced paw edema77.232 h[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key bioassays mentioned.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
  • Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations

Diagrams illustrating experimental workflows and signaling pathways can aid in understanding the experimental design and the mechanism of action of the compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Evaluation cluster_data Data Analysis start Starting Materials ((2-Fluoro-4-methoxyphenyl)hydrazine HCl + Ketone) reaction Fischer Indole Synthesis start->reaction product Indole Derivatives reaction->product antimicrobial Antimicrobial Assays (MIC Determination) product->antimicrobial anticancer Anticancer Assays (MTT Assay) product->anticancer antiinflammatory Anti-inflammatory Assays (Paw Edema) product->antiinflammatory results Quantitative Data (MIC, IC50, % Inhibition) antimicrobial->results anticancer->results antiinflammatory->results comparison Comparative Analysis results->comparison

Caption: Experimental workflow for the synthesis and biological evaluation of indole derivatives.

anticancer_pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_response Cellular Response Indole Indole Derivative EGFR EGFR Indole->EGFR Inhibition Apoptosis Apoptosis Indole->Apoptosis Induction PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Potential anticancer mechanism of indole derivatives via inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.

References

A Comparative Analysis of Thermal and Microwave-Assisted Synthesis of Indole Derivatives Using (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the efficiency and sustainability of synthetic methodologies are of paramount importance. This guide provides a comparative overview of traditional thermal heating versus modern microwave-assisted synthesis for a representative Fischer indole synthesis reaction, a cornerstone method for the preparation of indole derivatives. The focus is on the reaction of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride with a ketone, illustrating the distinct advantages of microwave irradiation in terms of reaction time, yield, and energy efficiency.

The Fischer indole synthesis is a classic acid-catalyzed reaction that involves the cyclization of a phenylhydrazone to form an indole.[1] While robust, the conventional method often requires prolonged heating, which can lead to side product formation and energy waste.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid and uniform heating of the reaction mixture.[4][5] This leads to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields and purity.[2][6][7]

Comparative Performance: Thermal vs. Microwave Synthesis

The following table summarizes the key quantitative differences observed in a typical Fischer indole synthesis employing this compound and cyclohexanone as model substrates. The data presented is a representative compilation based on typical outcomes reported for similar heterocyclic syntheses comparing conventional and microwave-assisted methods.[2][8][9]

ParameterThermal Synthesis (Conventional Heating)Microwave-Assisted Synthesis
Reaction Time 4 - 8 hours5 - 15 minutes
Product Yield 65 - 75%85 - 95%
Reaction Temperature ~ 80-100 °C (Reflux)~ 120-150 °C (Controlled)
Solvent Ethanol / Acetic AcidEthanol / Acetic Acid (often less)
Energy Consumption HighLow
Side Products More prevalentMinimized

Experimental Protocols

Detailed methodologies for both the conventional and microwave-assisted synthesis of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole are provided below. These protocols are based on established procedures for Fischer indole synthesis.[10][11]

Conventional Thermal Synthesis Protocol:

  • A mixture of this compound (1 mmol) and cyclohexanone (1.1 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.

  • A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or zinc chloride) is added to the mixture.[1]

  • The reaction mixture is heated to reflux (approximately 80-100 °C) with constant stirring for 4-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the final product.

Microwave-Assisted Synthesis Protocol:

  • In a dedicated microwave reactor vessel, this compound (1 mmol), cyclohexanone (1.1 mmol), and a catalytic amount of acid are mixed in a minimal amount of a suitable solvent like ethanol (5 mL).

  • The vessel is sealed and placed in the microwave reactor.

  • The mixture is irradiated at a controlled temperature of 120-150 °C for 5-15 minutes.

  • After the reaction is complete, the vessel is cooled to a safe temperature.

  • The solvent is evaporated, and the product is isolated and purified using standard techniques.

Visualizing the Synthesis Workflows

The following diagrams illustrate the distinct workflows for the thermal and microwave-assisted synthesis, highlighting the streamlined nature of the microwave-assisted approach.

G cluster_0 Conventional Thermal Synthesis cluster_1 Microwave-Assisted Synthesis A1 Mix Reactants & Solvent A2 Add Catalyst A1->A2 A3 Heat to Reflux (4-8 hours) A2->A3 A4 Cool to Room Temperature A3->A4 A5 Solvent Evaporation A4->A5 A6 Purification A5->A6 A7 Final Product A6->A7 B1 Mix Reactants, Solvent & Catalyst in MW Vial B2 Seal Vial & Place in Reactor B1->B2 B3 Microwave Irradiation (5-15 mins) B2->B3 B4 Cooling B3->B4 B5 Solvent Evaporation B4->B5 B6 Purification B5->B6 B7 Final Product B6->B7

Caption: Comparative workflow of thermal vs. microwave synthesis.

The logical relationship between the key steps of the Fischer indole synthesis is depicted in the following signaling pathway diagram.

G Reactants (2-Fluoro-4-methoxyphenyl)hydrazine + Ketone Hydrazone Formation of Phenylhydrazone Reactants->Hydrazone Acid Catalyst Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) Enamine->Rearrangement Heat (Thermal or Microwave) Cyclization Cyclization & Loss of Ammonia Rearrangement->Cyclization Indole Aromatization to Indole Product Cyclization->Indole

Caption: Key mechanistic steps in the Fischer indole synthesis.

References

A Comparative Guide to the Use of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of a Key Synthetic Building Block

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is a critical determinant of experimental success, impacting yield, purity, cost, and overall efficiency. (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride has emerged as a valuable reagent, primarily for the construction of indole scaffolds through the Fischer indole synthesis. This guide provides a comprehensive cost-benefit analysis of this reagent in comparison to several common alternatives, supported by available experimental data and detailed protocols.

Performance and Yield: A Quantitative Comparison

The Fischer indole synthesis is a robust and widely utilized method for creating the indole core structure from an arylhydrazine and a carbonyl compound. The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the reaction's efficiency. Electron-donating groups (EDGs) generally facilitate the reaction, while electron-withdrawing groups (EWGs) can impede it.

The fluorine atom at the 2-position of this compound acts as a weak electron-withdrawing group, while the methoxy group at the 4-position is an electron-donating group. This combination of substituents can influence the regioselectivity and reactivity of the Fischer indole synthesis.

Below is a comparative summary of typical yields for the Fischer indole synthesis using various substituted phenylhydrazines with a model ketone (e.g., cyclohexanone) under acidic conditions. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources to provide a general overview.

ReagentSubstituent Nature (relative to Hydrazine)Typical Yield (%)Key Observations
(2-Fluoro-4-methoxyphenyl)hydrazine HCl Electron-donating (-OCH₃) and weakly electron-withdrawing (-F) (Data not explicitly found in comparative studies)The combination of substituents may offer a balance of reactivity and potential for unique substitution patterns in the final indole.
Phenylhydrazine HClUnsubstituted70-85%A cost-effective and reliable reagent for the synthesis of simple indoles.
4-Methoxyphenylhydrazine HClElectron-Donating (-OCH₃)80-95%The electron-donating methoxy group generally leads to higher yields and potentially faster reaction rates[1].
4-NitrophenylhydrazineStrongly Electron-Withdrawing (-NO₂)30-60%The strong deactivating effect of the nitro group often requires harsher reaction conditions and results in lower yields.
p-Tolylhydrazine HClElectron-Donating (-CH₃)High (not specified quantitatively)Generally provides high yields under mild conditions[2].

Cost-Benefit Analysis

The selection of a starting material in a synthesis campaign is a careful balance between cost, availability, and the desired chemical outcome. For complex, multi-step syntheses, the cost of a starting material must be weighed against its potential to improve yields and purity, thereby reducing downstream processing costs.

ReagentApproximate Cost (USD/gram)Cost-Benefit Considerations
(2-Fluoro-4-methoxyphenyl)hydrazine HCl ~
49.87/100mg(49.87/100mg (49.87/100mg(
498.70/g)
[3]
The higher cost suggests its use in high-value applications where the specific substitution pattern is critical for the target molecule's properties. The fluorine and methoxy groups can be key for modulating biological activity.
Phenylhydrazine HCl$0.16 - $0.31The low cost makes it the reagent of choice for the synthesis of unsubstituted or simple indole derivatives.
4-Methoxyphenylhydrazine HCl$11.79 - $15.47[4]A moderately priced alternative that often provides excellent yields, making it a good balance between cost and performance for methoxy-substituted indoles.
4-Nitrophenylhydrazine~$2.00 - $5.00While relatively inexpensive, the lower yields and harsher conditions required often make it a less desirable choice unless the nitro group is a required functionality in the final product.
p-Tolylhydrazine HCl~$1.00 - $3.00An economical choice for introducing a methyl group onto the indole ring, often with high efficiency.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for making informed decisions when selecting a synthetic route. Below is a general protocol for the Fischer indole synthesis, which can be adapted for use with this compound and its alternatives.

General Experimental Protocol for Fischer Indole Synthesis:

  • Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine hydrochloride (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, glacial acetic acid).

  • Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., concentrated sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for a period of 2-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until it reaches a neutral or slightly basic pH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure indole derivative.

Mandatory Visualizations

To aid in the conceptualization of the synthetic process and its potential applications, the following diagrams are provided.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthetic Process cluster_product Product Hydrazine (2-Fluoro-4-methoxyphenyl)hydrazine HCl or Alternative Mixing Mix in Solvent Hydrazine->Mixing Carbonyl Aldehyde or Ketone Carbonyl->Mixing Catalysis Add Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Mixing->Catalysis in situ Hydrazone Formation Heating Heat to Reflux Catalysis->Heating Workup Quench, Neutralize, Extract Heating->Workup Cyclization Purification Column Chromatography or Recrystallization Workup->Purification Indole Substituted Indole Purification->Indole

Fischer Indole Synthesis Experimental Workflow.

Indole-containing compounds are known to interact with a variety of biological targets. For instance, many kinase inhibitors feature an indole scaffold. The diagram below illustrates a simplified signaling pathway involving kinases that can be targeted by such inhibitors.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->RAF

Simplified MAPK/ERK Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride, a chemical compound utilized in advanced research and pharmaceutical development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

This compound and its derivatives are classified as hazardous materials and require careful handling throughout their lifecycle, including disposal.[1] Improper disposal can lead to chemical hazards, including potential toxicity and environmental contamination.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step disposal protocols, and waste management best practices.

Hazard Profile and Safety Data

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information based on data for similar compounds.

Hazard ClassificationPrecautionary Statement
Skin Irritation H315: Causes skin irritation.[2]
Eye Irritation H319: Causes serious eye irritation.[2]
Respiratory Irritation H335: May cause respiratory irritation.[2]
Oral Toxicity H302: Harmful if swallowed.[3]
Dermal Toxicity H312: Harmful in contact with skin.[3]
Inhalation Toxicity H332: Harmful if inhaled.[3]
Sensitization H317: May cause an allergic skin reaction.[3]

Personal Protective Equipment (PPE) Protocol

All personnel handling this compound must wear appropriate personal protective equipment to prevent exposure.[1]

Required PPE:

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4]

  • Body Protection: A lab coat is required to protect against skin contact.[1][4]

  • Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

Step-by-Step Disposal Protocol

The following protocol details the safe disposal of this compound. This procedure is based on general best practices for substituted hydrazine compounds and hydrochloride salts and must be adapted to comply with all local, state, and federal regulations.[1][6]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, spatulas), in a designated, clearly labeled hazardous waste container.[4]

    • The container must be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been verified.[7]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[5]

    • Liquid waste containers should only be filled to 70-80% capacity to allow for vapor expansion and prevent spills.[7]

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so).

    • The first rinseate must be collected and disposed of as hazardous waste.[8] For highly toxic compounds, the first three rinses should be collected.[8]

    • After thorough rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[8]

2. Waste Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[5]

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards (e.g., Toxic, Irritant).[5]

3. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.[2][9]

  • Use secondary containment for all liquid hazardous waste to prevent spills.[8]

  • Keep waste containers tightly closed except when adding waste.[8]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][10]

  • Do not attempt to neutralize or treat the chemical waste unless you are trained to do so and it is part of an approved institutional protocol.[11]

  • Never dispose of this compound down the drain or in the regular trash.[2][12]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Small Spills:

    • If you are trained and it is safe to do so, clean up small spills using an absorbent material.

    • Collect the absorbed material into a designated hazardous waste container.[4]

    • Avoid generating dust.[4]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office immediately.[4]

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Collect in a labeled solid hazardous waste container B->C Solid D Collect in a labeled liquid hazardous waste container (fill to 70-80% capacity) B->D Liquid E Store waste in a designated, ventilated area with secondary containment C->E D->E F Is the original container empty? E->F G Triple rinse the container F->G Yes J Contact EHS or licensed contractor for final disposal F->J No (Waste Container) H Collect first rinseate as hazardous waste G->H I Deface label and dispose of rinsed container per institutional policy H->I I->J K End J->K

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride (CAS No. 940298-93-1). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety information, this substance is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard Identification and Classification

Hazard ClassGHS Hazard StatementPictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07: Harmful/IrritantWarning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07: Harmful/IrritantWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07: Harmful/IrritantWarning
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07: Harmful/IrritantWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07: Harmful/IrritantWarning

A comprehensive Safety Data Sheet (SDS) with detailed quantitative data such as occupational exposure limits was not publicly available. The information presented is based on the hazard classifications from chemical suppliers.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.
Skin Protection A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for large quantities or in case of a spill.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. The specific glove material and thickness should be chosen based on the intended procedure and duration of contact. Always inspect gloves for integrity before use.
Respiratory Protection A NIOSH-approved respirator is necessary if working in a poorly ventilated area or when the material may become airborne.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and this safety guide.

  • Donning PPE: Put on a lab coat, followed by safety goggles or a face shield. Don gloves, ensuring they are the correct size and free of any defects. If required, don a respirator.

  • Handling the Chemical:

    • Handle the solid material carefully to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Avoid direct contact with skin, eyes, and clothing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water.

    • Clean the work area and any contaminated equipment.

  • Doffing PPE: Remove gloves first, using a technique that avoids skin contact with the outer surface. Remove the lab coat and then the eye protection. If a respirator was used, remove it last. Wash hands again after removing all PPE.

Emergency Procedures

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of this chemical down the drain or in the general trash.

  • Contaminated PPE should be disposed of as hazardous waste.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task task_assessment Task Involves Handling This compound? start->task_assessment ppe_required Minimum PPE Required task_assessment->ppe_required Yes end End task_assessment->end No eye_protection Wear Chemical Safety Goggles ppe_required->eye_protection hand_protection Wear Chemical- Resistant Gloves ppe_required->hand_protection body_protection Wear Lab Coat ppe_required->body_protection ventilation_check Is Ventilation Adequate (Fume Hood)? body_protection->ventilation_check respirator Wear NIOSH-Approved Respirator ventilation_check->respirator No proceed Proceed with Task ventilation_check->proceed Yes respirator->proceed

Caption: PPE Selection Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.